Product packaging for Formic acid, copper salt(Cat. No.:CAS No. 15907-03-6)

Formic acid, copper salt

Cat. No.: B579169
CAS No.: 15907-03-6
M. Wt: 109.571
InChI Key: BJYLNGGDLHKELP-UHFFFAOYSA-N
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Description

Historical Trajectories and Seminal Discoveries in Formate (B1220265) Coordination Chemistry

The study of copper(II) formate is deeply rooted in the broader history of coordination chemistry. Early investigations into the reactions of copper salts with organic acids led to the observation of distinct crystalline products. The initial preparation methods for copper(II) formate involved the reaction of copper(II) oxide, carbonate, or hydroxide (B78521) with formic acid. These foundational synthetic routes provided the basis for obtaining pure samples for further characterization.

A significant milestone in the understanding of copper(II) formate was the characterization of its various hydrated forms, including the tetrahydrate, dihydrate, and anhydrous versions. The development of crystallographic techniques and spectroscopic methods was instrumental in elucidating the intricate structures of these compounds. For instance, the crystal structure of copper(II) formate dihydrate, Cu(HCOO)₂·2H₂O, was determined using two-dimensional projections from Weissenberg photographs, revealing a monoclinic crystal system with a three-dimensional network of copper atoms linked by formate groups. iucr.org This detailed structural analysis provided crucial insights into the coordination environment of the copper ions and the bridging nature of the formate ligands. iucr.org

Significance and Contemporary Relevance in Inorganic and Materials Science Research

Copper(II) formate continues to be a compound of considerable interest in modern inorganic and materials science. Its applications are diverse, ranging from catalysis to the synthesis of advanced materials.

In the realm of catalysis , copper(II) formate has shown promise in various organic reactions and in the hydrogenation of carbon dioxide to formic acid. solubilityofthings.combenthamdirect.com It can act as a precursor for the formation of copper nanoparticles, which are effective catalysts. mdpi.com For instance, hydrotalcite-supported copper has demonstrated efficient and selective hydrogenation of CO2 to formic acid. benthamdirect.com

In materials science , copper(II) formate is utilized in the fabrication of conductive copper films for printed electronics. rsc.org Its relatively low decomposition temperature allows for the formation of elemental copper at temperatures compatible with flexible substrates. rsc.orgresearchgate.net Furthermore, it has been used in surface coatings to provide corrosion resistance. solubilityofthings.com Recent research has also explored the creation of novel hybrid frameworks by combining copper(II) formate layers with other components, leading to materials with interesting magnetic and optical properties. rsc.org

The magnetic properties of copper(II) formate and its derivatives have been a subject of intense study. These compounds can exhibit strong one-dimensional antiferromagnetism due to superexchange interactions mediated by the formate bridges. acs.org The specific magnetic behavior is highly dependent on the coordination geometry and the arrangement of the formate ligands.

Evolution of Research Paradigms and Methodologies in Copper(II) Formate Studies

The methodologies employed to study copper(II) formate have evolved significantly over time, mirroring the advancements in analytical chemistry.

Early characterization relied on classical techniques such as elemental analysis and basic spectroscopic methods. grafiati.com However, the advent of single-crystal X-ray diffraction revolutionized the field, allowing for the precise determination of molecular and crystal structures. iucr.orgmdpi.com This technique has been fundamental in understanding the coordination environments of copper ions and the bridging modes of formate ligands in various hydrated and anhydrous forms. iucr.org

Spectroscopic techniques remain crucial for characterizing copper(II) formate. Infrared (IR) spectroscopy is used to identify the coordination modes of the formate group, while UV-visible spectroscopy provides information about the electronic structure of the copper(II) ion. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for probing the magnetic properties and the local environment of the copper centers. rsc.orggrafiati.com

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal decomposition of copper(II) formate. mdpi.commdpi.com These studies are particularly relevant for its application in producing conductive copper films, as they reveal the temperatures at which the compound decomposes to elemental copper. mdpi.comrsc.org

More recently, advanced techniques like X-ray Photoelectron Spectroscopy (XPS) and synchrotron powder X-ray diffraction have been utilized to investigate the surface chemistry and detailed structural features of copper(II) formate-based materials. mdpi.comrsc.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), are also being used to complement experimental findings and to predict the properties of new copper(II) formate-based materials. aip.orgroyalsocietypublishing.org

Scope and Objectives of Comprehensive Academic Inquiry into Formic Acid, Copper Salt

A comprehensive academic inquiry into this compound aims to build upon the existing body of knowledge by exploring several key areas. The primary objectives include:

Synthesis of Novel Architectures: Developing new synthetic routes to create novel copper(II) formate-based coordination polymers and metal-organic frameworks (MOFs) with tailored structures and properties. This includes the exploration of mixed-ligand systems and the use of different solvent systems to control the dimensionality and topology of the resulting frameworks. researchgate.netmdpi.com

Understanding Structure-Property Relationships: Establishing clear correlations between the crystal structure of copper(II) formate compounds and their resulting physical and chemical properties, such as magnetism, catalytic activity, and conductivity. This involves detailed structural characterization coupled with thorough property measurements. rsc.orgaip.org

Investigating Reaction Mechanisms: Elucidating the detailed mechanisms of reactions involving copper(II) formate, such as its thermal decomposition to form copper nanoparticles and its catalytic role in various transformations. rsc.org In-situ characterization techniques are particularly valuable in this regard. researchgate.net

Exploring New Applications: Identifying and developing new applications for copper(II) formate and its derivatives in emerging technologies. This could include areas like gas storage, sensing, and the development of multifunctional materials that combine, for example, magnetic and optical properties. solubilityofthings.comrsc.org

By pursuing these objectives, the scientific community can continue to unlock the full potential of this versatile and fascinating chemical compound.

Data Tables

Table 1: Crystallographic Data for Copper(II) Formate Dihydrate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.54
b (Å)7.15
c (Å)9.50
β (°)96° 48'
Z4
Source: iucr.org

Table 2: Analytical Techniques for Copper(II) Formate Characterization

TechniqueInformation Obtained
Single-Crystal X-ray DiffractionPrecise molecular and crystal structure
Infrared (IR) SpectroscopyCoordination modes of formate ligands
UV-Visible SpectroscopyElectronic structure of Cu(II) ion
Electron Paramagnetic Resonance (EPR)Magnetic properties and local Cu environment
Thermogravimetric Analysis (TGA)Thermal stability and decomposition pathways
X-ray Photoelectron Spectroscopy (XPS)Surface chemical composition and oxidation states
Source: iucr.orgmdpi.comrsc.orggrafiati.commdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2CuO2 B579169 Formic acid, copper salt CAS No. 15907-03-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15907-03-6

Molecular Formula

CH2CuO2

Molecular Weight

109.571

IUPAC Name

copper;formic acid

InChI

InChI=1S/CH2O2.Cu/c2-1-3;/h1H,(H,2,3);

InChI Key

BJYLNGGDLHKELP-UHFFFAOYSA-N

SMILES

C(=O)O.[Cu]

Synonyms

formic acid, copper salt

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Elucidations

Controlled Synthesis Strategies for Anhydrous and Hydrated Copper(II) Formates

The precise control over the synthesis of copper(II) formate (B1220265) allows for the production of materials with specific crystalline structures, purity levels, and physical forms, from bulk powders to thin films.

Hydrothermal and solvothermal methods have emerged as powerful techniques for synthesizing crystalline copper(II) formate. These methods involve chemical reactions in aqueous or organic solvents, respectively, under elevated temperatures and pressures in a sealed vessel, such as an autoclave. psu.edu

Hydrothermal synthesis, for instance, has been employed to produce single crystals of copper formate. In a typical procedure, formic acid and a copper source, such as copper acetate, are dissolved in a solvent like N,N-dimethylformamide (DMF). The mixture is then heated in a sealed reactor for an extended period, allowing for the slow crystallization of copper formate upon cooling. google.com The pH of the reaction mixture can be a critical parameter, influencing the in situ redox reactions and the final product structure. psu.edu

Solvothermal synthesis offers similar advantages, with the choice of solvent playing a crucial role in the resulting product. For example, solvothermal treatment of copper in the presence of sodium formate has been shown to induce a crystallographic reconstruction of the copper surface, forming an ultrathin protective layer. nih.gov This method can also be utilized to prepare different forms of copper(II) formates, including anhydrous and hydrated versions, by carefully controlling the reaction conditions. researchgate.net

Table 1: Comparison of Hydrothermal and Solvothermal Synthesis Parameters

Parameter Hydrothermal Synthesis Solvothermal Synthesis
Solvent Water Organic Solvents (e.g., DMF, Ethylene (B1197577) Glycol) google.commdpi.com
Temperature 80-120 °C google.com Often higher than hydrothermal
Pressure Autogenous (self-generated) rsc.org Autogenous rsc.org
Typical Reactants Copper salt (e.g., copper acetate), Formic Acid google.com Copper salt, Formate source nih.gov
Advantages Can produce high-quality single crystals google.com Offers control over surface structure and composition nih.gov

Precipitation and crystallization from aqueous solutions are traditional yet effective methods for obtaining copper(II) formate. crystalls.info The solubility of copper(II) formate is moderate in water and is influenced by temperature, pH, and the presence of other ions. solubilityofthings.com

A common approach involves the reaction of a copper salt, such as copper sulfate, with a carbonate, like sodium carbonate, to precipitate basic copper carbonate. reddit.comyoutube.com This intermediate is then filtered and reacted with formic acid to yield a solution of copper(II) formate. youtube.com Slow evaporation of this solution allows for the crystallization of copper(II) formate hydrates, typically the tetrahydrate. crystalls.info The crystal structure of the dihydrate has been determined to be monoclinic. iucr.org

Control over parameters such as temperature is crucial. For instance, in an aqueous reaction mixture, anhydrous copper(II) formate is stable above approximately 60°C, while at lower temperatures, dihydrated or tetrahydrated forms are favored. google.com To obtain high-purity anhydrous crystals, it is recommended to separate them from the concentrate at a temperature between 60°C and 85°C. google.com Co-precipitation techniques, particularly at a constant pH, are employed to synthesize mixed metal hydroxycarbonate precursors for catalysts, where the presence of formate anions significantly modifies the hydrolysis chemistry of the metal ions. mpg.de

For applications in electronics and materials science, the deposition of thin films of copper formate is of significant interest. Vapor-phase deposition techniques offer precise control over film thickness and uniformity.

Chemical Vapor Deposition (CVD) has been successfully used to deposit thin copper films from copper(II) formate at atmospheric pressure. rsc.org In this process, copper formate powder is sublimated and thermally decomposed on a substrate, such as glass, at temperatures around 240°C under a nitrogen atmosphere. rsc.org This method can produce films with thicknesses of several hundred nanometers after multiple deposition cycles. rsc.org

Atomic Layer Deposition (ALD) is another advanced technique that allows for the deposition of materials with atomic-level control. ucc.iersc.org A three-step ALD process for copper deposition involves the use of a copper precursor, formic acid, and a reducing agent like hydrazine (B178648). rsc.orgucc.ie It is proposed that a copper formate surface intermediate is formed after the formic acid pulse, which is subsequently reduced to metallic copper. rsc.orgresearchgate.net This low-temperature process, with deposition occurring at temperatures as low as 80-120°C, is promising for creating the thin copper seed layers required in semiconductor manufacturing. rsc.orgresearchgate.net Laser-induced deposition from copper(II) formate tetrahydrate films has also been explored for creating micropatterned copper films. spiedigitallibrary.org

Electrochemical methods provide a clean and controllable route for the synthesis of copper compounds. While direct electrosynthesis of bulk copper(II) formate is less common, electrochemical principles are applied in related processes. For instance, electrochemical methods have been used to prepare aqueous precursor solutions from metallic copper, which can then be used to fabricate cuprous oxide thin films, a process where copper formate can be an intermediate. kogakuin.ac.jp

More directly, electrochemical reduction of CO2 to formate can be achieved using copper-based catalysts. mdpi.comrsc.org In some systems, interactions between copper and other metals like gold can significantly enhance the production of formate. acs.org While the end product here is the formate ion rather than a stable copper(II) formate salt, these studies highlight the role of copper in electrochemical processes involving formate. The electrochemical synthesis of copper complexes, including those with other ligands, demonstrates the versatility of this approach for creating novel materials. worldscientific.comresearchgate.net

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based methods. nih.gov This technique has been successfully applied to the synthesis of copper(II) complexes and composites. nih.govresearchgate.net

For example, copper formate has been used as a precursor in the mechanochemical synthesis of composites. In one method, a mixture of graphene oxide and copper(II) formate tetrahydrate is blended using ball milling to create a composite powder. semanticscholar.org This process is noted for its simplicity and low energy consumption. semanticscholar.org Similarly, mechanochemical treatment of copper particles in a ball mill can produce copper flakes, a process where copper formate decomposition can be a preceding step. mdpi.comresearchgate.net The solid-state synthesis of Cu4O3/biochar composites also utilizes ball milling of copper formate with biochar as a key step. researchsquare.com

Table 2: Overview of Mechanochemical Synthesis Involving Copper Formate

Application Reactants Mechanochemical Method Outcome Reference
Composite Synthesis Graphene Oxide, Copper(II) Formate Tetrahydrate Ball Milling Uniform GO/copper formate composite powder semanticscholar.org
Composite Synthesis Copper Formate, Corn Stover Biochar Planetary Ball Milling Copper formate/CSBC precursor researchsquare.com
Catalyst Synthesis Copper(II) salts, Ligands Ball Milling Higher yields than solution-based methods nih.gov
Particle Shaping Copper Particles (from formate decomposition) Wet Bead Milling Transformation from spherical particles to flakes mdpi.com

Green Chemistry Principles in Copper(II) Formate Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of copper(II) formate and its derivatives.

One approach involves using more environmentally friendly starting materials and solvents. For instance, a process has been developed that uses methyl formate as a less expensive and more advantageous source of formic acid for reaction with copper carbonate. google.com The synthesis of submicron copper powder via methanol (B129727) thermal reduction, where methyl formate is the only organic byproduct, is another example of a greener process. rsc.org

Solvent-free methods, such as the mechanochemical approaches described earlier, are inherently greener as they eliminate the need for potentially harmful solvents. researchsquare.comyoutube.com The solid-state synthesis of Cu4O3/biochar composites from copper formate is highlighted as a facile, controllable, and mild process that avoids the use of oxidizing or reducing chemical reagents and minimizes waste generation. researchsquare.com

Furthermore, developing catalytic systems that are efficient and recyclable aligns with green chemistry principles. Copper complexes, including those derived from formate, are being explored as environmentally friendly heterogeneous catalysts. google.com The synthesis of copper nanoparticles via the reduction of copper nitrate (B79036) in ethylene glycol, followed by mechanochemical processing, is described as a simple, inexpensive, and eco-friendly method. mdpi.comresearchgate.net The thermal decomposition of copper formate-octylamine precursors to synthesize Cu2O nanochains also represents a facile synthesis route that avoids harsh reductants. mdpi.com

Solvent-Free Synthesis Methodologies

Solvent-free synthesis, particularly through mechanochemistry, presents an environmentally friendly and efficient route to produce copper formate. This method involves the direct grinding of solid reactants, eliminating the need for hazardous solvents.

Mechanochemical synthesis can be performed by milling copper precursors, such as copper(I) oxide or copper(II) oxide, with formic acid. youtube.com For instance, the reaction of copper(I) oxide with 85% formic acid under mechanochemical conditions yields copper nanoparticles and a bright blue solution of copper formate. youtube.com This technique can produce grams of the material in a relatively short time compared to wet synthesis methods. youtube.com The process is also effective for producing a range of metal complexes, including mononuclear complexes and coordination polymers. researchgate.net

Another approach involves the thermal decomposition of an oleylamine-coordinated copper oxalate (B1200264) complex in the absence of a solvent. This method yields monodisperse copper nanoparticles and has been shown to reduce the decomposition temperature of the oxalate ion significantly. rsc.org

Utilization of Sustainable Precursors and Byproducts

The drive for sustainability in chemical synthesis has led to the exploration of waste materials and byproducts as precursors for copper formate production. A notable example is the use of waste copper scrap, flakes, or turnings from industrial processes. These materials can be isolated, purified, and then used in a one-step, solvent-free reductive acetamidation of nitroarenes to produce valuable organic compounds, with copper formate intermediates playing a role in the reaction mechanism. acs.org

Furthermore, methyl formate, which can be produced at a low cost from the gas-phase dehydrogenation of methanol, serves as a sustainable source for formic acid. google.com In a liquid-phase hydrolysis reaction in the presence of copper carbonate, methyl formate is converted to formic acid, which then immediately reacts to form copper formate. This process allows for the production of high-purity anhydrous copper formate at an industrial scale. google.com

The following table summarizes the use of sustainable precursors for copper formate synthesis:

PrecursorMethodOutcomeReference
Waste Copper ScrapReductive AcetamidationSynthesis of acetanilides acs.org
Methyl FormateLiquid-Phase HydrolysisHigh-purity anhydrous copper formate google.com

Mechanistic Investigations of Formation Pathways

Understanding the mechanisms behind the formation of copper formate is crucial for controlling the synthesis process and the final product's properties.

Kinetic Studies of Crystallization and Growth Mechanisms

The formation of various copper formate hydrates and related compounds on copper surfaces exposed to formic acid vapor has also been investigated. X-ray diffraction has been used to identify the crystalline phases formed over time, including cuprite (B1143424) (Cu₂O), copper hydroxide (B78521) hydrate, copper hydroxyformate, and various hydrates of copper formate (anhydrous, dihydrate, and tetrahydrate). researchgate.net Kinetic analysis of these phases helps to understand the corrosion processes of copper in the presence of organic acids. researchgate.net

In-Situ Monitoring of Reaction Intermediates

In-situ monitoring techniques are invaluable for observing the transient species and intermediate steps in the formation of copper formate. Electron spin-resonance (ESR) spectroscopy has been employed to detect and monitor radical species during the synthesis of copper formate-based nanozymes. diva-portal.org In one study, the formation of hydroxyl (•OH) radicals was observed to increase rapidly and stabilize within the first 30 minutes of the reaction. diva-portal.org These radicals were found to be stable for over 50 days, and their controlled release could be managed. diva-portal.org

In-situ analysis using a quartz crystal microbalance (QCM) and infrared reflection-absorption spectroscopy (IRAS) has been used to characterize and quantify the corrosion products on copper exposed to carboxylic acids like formic acid. diva-portal.org This setup allows for the real-time monitoring of mass changes and chemical species identification, providing a detailed picture of the formation of copper(I) oxide and copper formate on the surface. diva-portal.org

Control over Polymorphism and Crystallinity in Synthesis

Copper(II) formate is known to exist in different polymorphic forms, which are crystalline structures with the same chemical formula but different arrangements of atoms. The synthesis conditions can be tuned to favor the formation of a specific polymorph with desired properties. For instance, anhydrous copper(II) formate has at least two polymorphs, α-[Cu(HCOO)₂] and β-[Cu(HCOO)₂], which exhibit different magnetic properties. researchgate.net The β-phase can be synthesized directly and has a monoclinic crystal structure. researchgate.net

The choice of solvent during crystallization can also influence polymorphism. For example, copper(II) decanoate, a related copper carboxylate, forms two different polymorphs depending on whether it is recrystallized from n-heptane or ethanol. acs.org Although both are triclinic, they have different unit cell parameters and molecular arrangements. acs.org Control over crystallinity is also crucial. The reaction of copper flakes with a formic acid solution can be controlled to form copper formate shells of a specific thickness, which can be confirmed by techniques like XRD, XPS, and TEM. mdpi.com

Direct Reaction of Copper Metal with Formic Acid

The direct reaction of metallic copper with formic acid is a complex process that can lead to the formation of copper(II) formate. This reaction is a rare example of formic acid acting as an oxidant. nih.govcardiff.ac.uk The interaction of formic acid with Raney™ copper, a fine-grained copper-aluminum alloy, results in the formation of a Cu(II) compound rather than just a monolayer of formate on the surface. nih.govcardiff.ac.uk This direct reaction occurs at room temperature and is distinct from solution-based methods. nih.govcardiff.ac.uk

Studies on the corrosion of copper in humid atmospheres containing formic acid have shown the formation of a mixture of products, including Cu₂O, Cu(OH)₂·H₂O, and Cu(HCOO)₂·4H₂O. nih.gov The direct reaction to form specific copper formate compounds at room temperature is considered a significant finding. nih.gov

Sophisticated Structural Analysis and Electronic Structure Investigations

High-Resolution Crystallographic Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic-level structure of crystalline materials, providing precise data on bond lengths, bond angles, and unit cell parameters. ncl.ac.ukuni-ulm.de This technique has been employed to characterize various forms of copper formate (B1220265), including both anhydrous and hydrated species as well as more complex basic salts.

For instance, structural analyses of basic copper formates, such as [Cu₃(OH)₄(HCOO)₂], have been successfully performed using SC-XRD. rsc.org In more complex structures, like the mixed-valent frameworks ACu₅Br₄(COOH)₄ (where A⁺ = Na⁺, K⁺, Rb⁺, NH₄⁺), SC-XRD was crucial for solving the crystal structures and identifying the distinct coordination environments of Cu(I) and Cu(II) ions within the formate layers. rsc.orgrsc.org For the sodium-containing analogue, single-crystal diffraction revealed weak superstructural reflections, indicating a different space group (P2₁/c) compared to the other members of the series (C2/m), a subtlety that underscores the precision of the technique. rsc.orgrsc.org

The structural data for different copper formate compounds, as determined by SC-XRD, reveal a diversity of crystal systems and lattice parameters.

Table 1: Crystallographic Data for Select Copper Formate Compounds from Single-Crystal X-ray Diffraction.
CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
Sodium Copper Bromo FormateNaCu₅Br₄(COOH)₄MonoclinicP2₁/ca = 9.187 Å, b = 7.617 Å, c = 26.544 Å, β = 105.38° rsc.orgresearchgate.net
Potassium Copper Bromo FormateKCu₅Br₄(COOH)₄MonoclinicC2/mNot specified rsc.org
Basic Copper Formate[Cu₂(OH)₃(HCOO)]Layered StructureNot specifiedNot specified rsc.org
Basic Copper Formate[Cu(OH)(HCOO)]Layered StructureNot specifiedNot specified rsc.org

While X-rays are scattered by electron clouds, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction an exceptionally powerful tool for two specific challenges in the study of copper formates: locating light atoms like hydrogen and determining magnetic structures. acs.org X-ray diffraction is often inadequate for precisely locating hydrogen atoms, whereas neutron diffraction can provide critical details, including the positions of hydrogens in formate groups or water molecules of hydration. researchgate.net

Neutron diffraction has been essential in resolving the complex magnetic ordering in hybrid organic-inorganic perovskites containing copper formate. rsc.org In studies of dimethylammonium copper formate, [(CH₃)₂NH₂]Cu(HCOO)₃, powder neutron diffraction experiments were used to solve the ground-state magnetic structure. rsc.org These experiments revealed an A-type magnetic structure, where ferromagnetic layers are coupled antiferromagnetically, a finding that was uniquely identified through the combination of neutron diffraction and magnetization measurements. rsc.org Similarly, for guanidinium (B1211019) copper formate, [C(ND₂)₃]Cu(DCOO)₃, neutron powder diffraction was used to investigate the magnetic structure, rejecting some theoretically predicted models and suggesting a 'Type-A' magnetic ordering. researchgate.net In contrast, the manganese and cobalt analogues were found to exhibit 'Type-G' magnetic ordering. researchgate.net

These studies often involve collecting diffraction patterns at temperatures above and below the magnetic transition temperature (Néel temperature, Tₙ) to isolate the magnetic contribution to the scattering. rsc.orgresearchgate.net

Table 2: Magnetic Structures of Copper Formate Frameworks Determined by Neutron Diffraction.
CompoundMagnetic Ordering TypeMagnetic Transition Temp. (Tₙ)Key FindingsReference
[(CH₃)₂NH₂]Cu(HCOO)₃A-type Antiferromagnetic~4.5 KFerromagnetically coupled chains in the ab-plane, antiferromagnetically coupled along the c-axis. rsc.org
[C(ND₂)₃]Cu(DCOO)₃A-type AntiferromagneticNot specifiedSpins lie in the ab-plane; free from ferromagnetic ordering along the polar-axis. researchgate.net
NH₄M(HCO₂)₃ (M=Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺)AntiferromagneticNot specifiedAntiferromagnetic coupling between neighboring cations bridged by formate ligands. researchgate.net

Powder X-ray diffraction (PXRD) is a rapid and indispensable technique for the characterization of polycrystalline materials. carleton.edu Its primary application is in phase identification, where the resulting diffraction pattern acts as a "fingerprint" for a specific crystalline solid. tytlabs.co.jpcambridge.org By comparing the experimental pattern against entries in databases like the Powder Diffraction File (PDF), one can identify the crystalline phases present in a sample. cambridge.orgncl.ac.uk

In the context of copper formate research, PXRD is routinely used to:

Confirm Phase Purity: After a synthesis, PXRD can quickly verify if the desired copper formate compound has been formed and whether any unreacted starting materials or undesired side products are present. ncl.ac.ukresearchgate.net

Validate Structural Models: High-resolution PXRD data is often used to confirm that the bulk material has the same structure as the single crystal selected for SC-XRD analysis. rsc.orgrsc.org This is a crucial step to ensure the single crystal is representative of the entire sample.

Distinguish Polymorphs: PXRD can readily distinguish between different polymorphs—materials with the same chemical formula but different crystal structures—which may exhibit different physical properties. ncl.ac.uk

Determine Lattice Parameters: Precise analysis of the peak positions in a PXRD pattern allows for the accurate determination of the unit cell dimensions of a material. carleton.edu

For example, in the synthesis of complex copper formate frameworks, high-resolution PXRD was used to confirm the validity of the structural models obtained from single-crystal data. rsc.orgrsc.org

Synchrotron radiation provides X-ray beams that are many orders of magnitude more brilliant and intense than those from conventional laboratory sources. asminternational.orgresearchgate.net This high intensity allows for experiments that are not feasible with standard equipment, enabling the study of very small crystals, dilute systems, or the collection of extremely high-resolution data in a short time. tytlabs.co.jpasminternational.org

For copper formate and related compounds, synchrotron-based diffraction techniques are particularly valuable for:

High-Resolution Powder Diffraction: The high resolution minimizes peak overlap, which is essential for unambiguously indexing complex patterns, solving crystal structures from powder data (ab initio), and performing detailed structural refinements. asminternational.org The validity of crystal structure models for certain ACu₅Br₄(COOH)₄ compounds was confirmed by refining high-resolution synchrotron powder X-ray diffraction data. rsc.orgrsc.org

Micro-crystal Diffraction: The intense, focused beam of a synchrotron allows for the structural analysis of micro-crystals that are too small for conventional single-crystal diffractometers. tytlabs.co.jp

Time-Resolved Studies: The high photon flux enables the study of structural changes in real-time, such as during a chemical reaction or a phase transition induced by temperature or pressure. numberanalytics.com

X-ray Absorption Spectroscopy (XAS): This synchrotron-based technique can provide detailed information about the local coordination environment and oxidation state of the copper atoms, complementing the long-range structural order provided by diffraction. researchgate.netresearchgate.net

The use of synchrotron radiation in studies of copper formate materials represents the cutting edge of structural analysis, providing unparalleled detail and precision. tytlabs.co.jp

Advanced Spectroscopic Characterization

Spectroscopic techniques probe the energy levels within a material, which are determined by its electronic and geometric structure. These methods provide complementary information to diffraction studies, offering insight into the local environment of specific atoms and the nature of chemical bonding.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique that is highly specific to species with unpaired electrons. nsf.gov Since the copper(II) ion has a d⁹ electronic configuration with one unpaired electron, it is EPR-active, making this technique exceptionally well-suited for probing its local environment. srce.hr

The EPR spectrum is sensitive to the symmetry of the coordination sphere around the Cu(II) ion. Analysis of the spectrum yields the principal values of the g-tensor (gₓ, gᵧ, g₂) and the hyperfine coupling tensor (A), which are influenced by the geometry of the complex and the nature of the coordinating ligands. nsf.govsrce.hr

Coordination Geometry: Anisotropic EPR signals, where gₓ ≈ gᵧ ≠ g₂, are characteristic of axially symmetric environments, such as elongated octahedral or square pyramidal geometries, which are common for Cu(II) due to the Jahn-Teller effect. rsc.orgsrce.hr For example, in a study of a mixed-valent copper framework, the EPR spectrum above 50 K was characteristic of monomeric Cu(II) with gₓ = gᵧ = 2.075 and g₂ = 2.350. rsc.org The anisotropic nature of these signals indicated an elongated axial coordination environment around the Cu²⁺ centers, consistent with the square pyramidal geometry observed via crystallography. rsc.org

Metal-Ligand Covalency: The values of the g- and A-tensors are also related to the degree of covalency in the metal-ligand bonds. For instance, coordination to more covalent nitrogen ligands typically leads to lower g-values and higher A-values compared to coordination with more ionic oxygen ligands. nsf.gov

By analyzing the EPR spectra of copper formate compounds, researchers can gain detailed insight into the electronic structure and the precise coordination environment of the paramagnetic Cu(II) centers. rsc.orgnsf.gov

X-ray Absorption Spectroscopy (XAS) including XANES and EXAFS for Local Structure and Oxidation State

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of materials. X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are two regimes of XAS that provide complementary information.

Studies on copper-based systems have utilized XAS to determine the oxidation state of copper and the local coordination environment. For instance, in studies of CO reduction on copper electrodes, X-ray absorption measurements have been used to distinguish between Cu(0) and Cu(I) species, which influence the adsorption of intermediates like carbon monoxide. acs.org The 1s → 3d transition energy at the Cu K-edge is particularly sensitive to the ligand-field strength around the copper center. nih.gov While specific XAS data for simple copper formate is not detailed in the provided results, the methodology is well-established for characterizing the oxidation state and coordination of copper in various complexes, which is crucial for understanding its chemical behavior.

Raman and Infrared (IR) Spectroscopy for Vibrational Modes and Formate Coordination

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides detailed insights into the molecular vibrations and coordination of the formate ligand in copper formate compounds.

The Raman spectrum of copper formate tetrahydrate (Cu(HCOO)₂·4H₂O) has been studied across a range of temperatures. researchgate.net These studies have identified various vibrational modes, including those associated with the CuO₅ units and the internal modes of the HCOO⁻ group. researchgate.net A notable observation is the splitting of the symmetric stretching vibration of HCOO⁻ at 1375 cm⁻¹ into two modes in the antiferroelectric phase, with the splitting increasing as the temperature decreases. researchgate.net

IR spectroscopy has been instrumental in characterizing the coordination of the formate ligand. The difference between the wavenumbers of the symmetric and antisymmetric C-O stretching vibrations is a key indicator of the formate coordination mode (monodentate vs. bidentate). aip.orgjst.go.jpjst.go.jp In amine-copper formate complexes, a nearly linear relationship has been found between this wavenumber difference and the thermal decomposition temperature, indicating that the coordination environment of the formate ion governs the complex's stability. jst.go.jpjst.go.jp

Investigations of copper formate clusters using IR multiple photon dissociation (IRMPD) spectroscopy have further elucidated the vibrational signatures. aip.orgresearchgate.net These studies have characterized the symmetric and asymmetric C–O stretching vibrations, as well as C–H/C–D stretching modes. aip.orgresearchgate.net The spectra show a strong dependence on whether the formate ligands are in a monodentate or bidentate binding motif. aip.orgresearchgate.net Deuteration studies have been crucial in confirming Fermi resonances between the C–H stretch and other vibrational modes. aip.orgresearchgate.net

The following table summarizes key vibrational bands observed for copper formate and related species:

Vibrational ModeWavenumber (cm⁻¹) (Technique)Compound/SystemReference
Symmetric HCOO⁻ Stretch1375 (Raman)Copper Formate Tetrahydrate researchgate.net
C–H out-of-plane bendIntense (INS)Copper Formate rsc.org
C–H in-plane bendIntense (INS)Copper Formate rsc.org
Librational mode~600 (INS)Copper Formate rsc.org
Symmetric and Asymmetric C-O StretchCharacterized (IRMPD)Anionic Copper Formate Clusters aip.org
C-H/C-D StretchCharacterized (IRMPD)Anionic Copper Formate and deuterated analogs aip.org
Atop-adsorbed CO (*CO_atop) on Cu2064–2019 (FT-IR)Cu(OH)BTA during CO₂RR nih.gov
Bridge-adsorbed CO (*CO_bridge_) on Cu1841–1820 (FT-IR)Cu(OH)BTA-derived Cu during CO₂RR nih.gov
Cu-CO Stretch (atop)~360 (Raman)CO on Cu foam aip.org
Frustrated Rotational Mode of CO~280 (Raman)CO on Cu foam aip.org

INS: Inelastic Neutron Scattering

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand Field Effects

UV-Vis spectroscopy is a key technique for probing the electronic structure of copper(II) formate, revealing details about d-d electronic transitions and ligand-to-metal charge transfer (LMCT) bands.

For copper(II) formate clusters, the UV-Vis spectra are typically dominated by copper d–d transitions in the visible and near-infrared regions, and more intense LMCT transitions in the UV region. researchgate.netnih.govcooper.edunih.gov These LMCT transitions involve the transfer of an electron from the formate ligand to the vacant d-orbital on the copper(II) center. researchgate.netnih.govcooper.edu The exact position and intensity of these absorption bands are highly sensitive to the specific isomer and the coordination environment of the copper ions. researchgate.netnih.govresearchgate.net

In contrast, copper(I) formate species, which have a full d-shell, exhibit transitions from the filled d-orbitals to the empty s/p shells. researchgate.netnih.govresearchgate.net The oxidation state of the copper centers, therefore, has a profound effect on the observed electronic spectra and the subsequent photochemistry. researchgate.netnih.govcooper.edu For instance, excitation of the LMCT band in Cu(II) formate clusters can lead to the photochemical loss of a formyloxyl radical. researchgate.netcooper.edu

The electronic configuration of the Cu²⁺ ion (3d⁹) in an octahedral field leads to a Jahn-Teller distortion, which influences the electronic transitions. scholaris.camdpi.com In aqueous solutions of some copper(II) complexes, a broad absorption band in the visible spectrum is assigned to the ²E_g → ²T_2g d-d transition. mdpi.com

The following table presents a summary of electronic transitions observed in copper formate systems:

Transition TypeSpectral RegionSystemReference
Copper d-d transitionsVisible/Near-InfraredStoichiometric Cu(II) Formate Clusters researchgate.netnih.govcooper.edunih.gov
Ligand-to-Metal Charge Transfer (LMCT)UVStoichiometric Cu(II) Formate Clusters researchgate.netnih.govcooper.edunih.gov
Copper d → s/p transitionsUVCu(I) Formate Species researchgate.netnih.govresearchgate.net
²E_g → ²T_2g (d-d transition)~627 nm (Visible)Aqueous Copper(II) Coordination Complex mdpi.com

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Formate Ligands

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for investigating the structure and dynamics of copper formate complexes, particularly the formate ligands.

The first high-resolution solid-state ¹³C magic-angle spinning (MAS) NMR spectra of an antiferromagnetically coupled copper(II) formate dimer, [Cu(HCO₂)₂(C₅H₅N)]₂, have been reported. uiuc.edursc.org These studies showed that at low temperatures (e.g., -180 °C), the complex exhibits essentially diamagnetic behavior, resulting in a sharp resonance for the formate carbons. uiuc.edursc.org As the temperature increases, the resonance shifts and broadens progressively due to spin unpairing. uiuc.edursc.org

In studies of tris(triphenylphosphine)copper(I) formate systems, ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR spectra clearly resolved the resonances from the formate and formic acid carbon atoms. rsc.org The ³¹P CPMAS NMR spectra of these complexes were complex due to the inequivalence of the phosphine (B1218219) ligands and scalar coupling. rsc.org

Solid-state ¹³C NMR has also been used to study the coordination in other copper complexes, such as Cu(OH)BTA, where it helped to confirm the symmetrical coordination of the triazole ring to the copper centers. nih.gov

Surface-Enhanced Infrared Absorption (SEIRA) Spectroscopy of Adsorbed Species

Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy is a highly sensitive technique for studying adsorbed species on metal surfaces, such as copper. cdnsciencepub.comrsc.org This method is particularly useful for investigating intermediates in electrochemical reactions.

In the context of CO₂ electroreduction on copper surfaces, SEIRAS has been used to identify adsorbed species like CO and potentially COH at low overpotentials. cdnsciencepub.com The technique's selection rules, which enhance vibrational modes with a dipole moment perpendicular to the surface, provide information about the orientation of adsorbed molecules. cdnsciencepub.com

Studies have shown that the intensity of the SEIRAS signal is dependent on the morphology of the copper surface, with close-packed two-dimensional arrays of nanoparticles often providing the best enhancement. cdnsciencepub.com SEIRAS has been employed to monitor the adsorption of CO on various copper surfaces, revealing different binding modes such as atop and bridged CO, which are identified by their characteristic vibrational frequencies. nih.govnih.gov The potential-dependent shift of the CO stretching frequency (Stark effect) confirms its in-situ generation during electrochemical reactions. nih.gov

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations for Electronic Configuration and Molecular Orbitals

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the electronic structure, bonding, and reactivity of copper formate systems. aps.orgucc.ieucc.ieuni-ulm.deaip.orgacs.orgdergipark.org.trresearchgate.netug.edu.gh

DFT studies have been used to investigate the adsorption of formate molecules on copper surfaces. aps.org These calculations have shown that the most stable adsorption geometry for formate on Cu(110) is a bridging position where the O-C-O group spans two copper atoms. aps.org DFT has also been employed to model the mechanism of copper deposition from copper formate precursors, confirming the stability of intermediate species. ucc.ieucc.ie

In conjunction with spectroscopic data, DFT provides a theoretical framework for interpreting experimental results. For instance, time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which can then be compared with experimental UV-Vis spectra to assign the observed absorption bands. researchgate.netkab.ac.ugnih.gov These calculations help to elucidate the nature of the molecular orbitals involved in the electronic excitations. researchgate.netscholaris.canih.gov

For copper(II) complexes, DFT calculations typically show that the unpaired spin is localized on the d_x²-y²_ orbital of the copper ion, consistent with a d⁹ electronic configuration and a Jahn-Teller distorted geometry. nih.gov The molecular orbital diagram for copper(II) complexes reveals the σ- and π-bonding interactions between the copper d-orbitals and the ligand orbitals. scholaris.ca

DFT calculations have also been used to study the electronic and structural properties of copper(II) oxide, a related compound. ug.edu.gh These studies highlight the importance of including corrections like the Hubbard U term (DFT+U) to accurately describe the electronic structure of strongly correlated transition metal oxides. ug.edu.gh

Ab Initio Methods for Theoretical Spectroscopic Predictions

Ab initio quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of copper formate. aip.org These computational methods, which are based on first principles without empirical data, provide a detailed understanding of the vibrational modes and electronic transitions within the molecule.

Theoretical predictions have been particularly valuable in assigning the complex infrared (IR) spectra of copper formate clusters. aip.org By calculating the vibrational frequencies, researchers can assign specific absorption bands to the stretching and bending modes of the formate ligands, such as the symmetric and asymmetric C-O stretches and the C-H/C-D vibrations. aip.org For instance, in studies of anionic copper formate clusters, theoretical calculations have accurately predicted the positions of C–D vibrations, distinguishing between monodentate and bidentate ligand coordination. aip.org The predicted asymmetric C–O vibration of a bidentate formate ligand at 1573 cm⁻¹ (shifting to 1562 cm⁻¹ upon deuteration) and the C–D vibrations for monodentate (~2095 cm⁻¹) and bidentate (2180 cm⁻¹) ligands show good agreement with experimental data. aip.org

Furthermore, ab initio calculations have been crucial in understanding the electronic structure and photochemistry of copper formate clusters. nih.gov Time-dependent density functional theory (TDDFT) calculations can predict electronic transitions, such as the d–d transitions on the copper centers and ligand-to-metal charge-transfer (LMCT) excitations. nih.gov These predictions help to explain the observed UV/Vis spectra and the subsequent photochemical reactions, which are dependent on the oxidation state of the copper ions. nih.gov

The accuracy of these theoretical predictions is benchmarked against experimental data, often leading to a refinement of the computational models. researchgate.net For example, different exchange-correlation functionals within density functional theory (DFT) are tested to find the best agreement with experimental geometries and energetic data for interactions, such as water adsorption on copper formate models. researchgate.net

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Anionic Copper Formate Clusters

Vibrational Mode Experimental Frequency (cm⁻¹) Theoretical Frequency (cm⁻¹) Ligand Coordination
Asymmetric C–O (deuterated) ~1562 1562 Bidentate
Asymmetric C–O ~1640 1649 Monodentate
C–D Vibration 2088, 2140 ~2095 Monodentate
C–D Vibration - 2180 Bidentate

Data sourced from The Journal of Chemical Physics. aip.org

Computational Elucidation of Intermolecular Interactions

Computational methods, particularly density functional theory (DFT), are pivotal in elucidating the intricate intermolecular interactions that govern the structure and properties of copper formate systems. These calculations provide insights into the forces that dictate crystal packing and the adsorption of molecules on copper formate surfaces. acs.orgaps.org

Studies on the adsorption of formate molecules on copper surfaces, such as Cu(110), have utilized DFT to determine the most stable adsorption geometries. aps.org These calculations have shown that formate molecules typically adsorb in a bridging position between two copper atoms, with the O–C–O group perpendicular to the surface. aps.org The stability of different configurations is assessed by comparing their total energies, revealing that certain binding geometries are significantly more favorable than others. aps.org

Furthermore, computational models are employed to understand the interactions between adsorbed formate molecules. acs.org These intermolecular forces, which can be repulsive or attractive depending on the distance and orientation, influence the ordering of the molecules on the surface and can lead to the formation of superstructures. acs.org DFT calculations have demonstrated that the blueshift observed in the symmetric OCO stretching mode at higher formate coverages is due to repulsive electrostatic interactions between adjacent molecules. acs.org

In the context of metal-organic frameworks (MOFs) that use copper formate as a model for their active sites, computational studies investigate the interaction with guest molecules like water. researchgate.net By modeling the adsorption process, researchers can calculate interaction enthalpies and geometries, providing a molecular-level understanding of the host-guest chemistry. researchgate.netresearchgate.net These studies often compare various DFT functionals to benchmark their accuracy against experimental data or higher-level computational methods like Møller-Plesset perturbation theory (MP2). researchgate.net The choice of functional can significantly impact the calculated distances, such as the Cu-Cu distance in a paddlewheel structure, and the interaction energies. researchgate.net

Ab initio calculations also help in understanding the magnetic coupling in copper formate-containing crystals. For instance, in guanidinium copper(II) formate, DFT calculations have confirmed the antiferromagnetic-like ground state and explained the coupling of spin-chains within the crystal lattice, which arises from superexchange interactions through the formate bridges. researchgate.netmdpi.com

Table 2: Calculated Interaction Enthalpies for Water Adsorption on a Copper Formate Paddlewheel Model

Computational Method Interaction Enthalpy (kJ·mol⁻¹)
LC-BP86 -51.1
M06 -45.9
M06L -49.2
M06-2X -53.8
MP2/CBS -55.4

Data sourced from ResearchGate. researchgate.net

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the morphology and microstructure of materials containing copper formate. These methods provide high-resolution images of the material's surface and internal structure.

TEM provides even higher magnification and resolution, allowing for the visualization of nanoscale features. TEM has been used to confirm the formation of copper formate shells on copper flakes, with images showing a conformal coating approximately 70 nm thick. mdpi.com In the study of catalysts, TEM can confirm the layered morphology and show the deposition of one material onto another, such as a MOF onto exfoliated graphene. mdpi.com

Elemental mapping, often performed using Energy-Dispersive X-ray Spectroscopy (EDS or EDX) in conjunction with SEM or TEM, provides information about the spatial distribution of different elements within the sample. mdpi.commdpi.comacs.org This is crucial for confirming the composition and homogeneity of the material. For example, EDS mapping of a Cu-THQ-EFG composite identified the uniform distribution of copper, carbon, nitrogen, and oxygen. mdpi.com In another study, elemental mapping of a CuSnBi catalyst grown on copper foam showed the distribution of bismuth, tin, and copper. mdpi.com

These microscopy techniques are often used in combination to provide a comprehensive understanding of the material's structure. For example, a study on copper flakes with copper formate shells used SEM to view the surface morphology and TEM to obtain cross-sectional images and Fast Fourier Transform (FFT) patterns to confirm the crystalline phases. mdpi.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography and growth modes of copper formate and related materials at the nanoscale. researchgate.netnih.govacs.org

AFM has been employed to study the surface of formate-treated copper foils. High-resolution, constant-height AFM images can reveal atomic-scale features, such as the arrangement of atoms and the presence of superlattices. researchgate.net For example, AFM imaging of a formate-treated Cu(110) surface revealed paired triangular lobes, which, in conjunction with DFT simulations, were interpreted as dinuclear Cu(II)-formate motifs. researchgate.net

In the context of thin film deposition, where copper formate can be a precursor or an intermediate, AFM is used to monitor the growth process and characterize the surface morphology of the resulting films. acs.orgjkps.or.kr Studies on the atomic layer deposition of copper oxide films, for instance, use AFM to track the evolution of the surface from isolated islands at the initial stages (e.g., 200 cycles) to a continuous film with a specific grain texture and roughness at later stages (e.g., 400-800 cycles). acs.org The root-mean-square (Rq) roughness values can be quantified from AFM data, providing a measure of the surface smoothness. acs.org

Furthermore, in situ AFM allows for the real-time observation of crystal nucleation and growth. acs.org This has been applied to study the formation of metal-organic framework (MOF) thin films, where the growth rates at different temperatures can be determined by continuously scanning a specific area of the substrate. acs.org For example, the growth rate of HKUST-1, a MOF often studied using copper-based precursors, was observed to increase with temperature. acs.org

AFM can also be combined with other techniques, such as infrared nanospectroscopy, to correlate the topographic features with chemical information, providing a more complete picture of the surface. nih.gov This combined approach has been used to investigate the growth mechanism of MOF films, revealing the presence of precursor species and providing insights for optimizing the synthesis process. nih.gov

Table 3: Surface Roughness of Copper Oxide Films at Different Deposition Cycles

Deposition Cycles Surface Morphology Rq Roughness (nm)
200 Isolated islands -
400 Larger grains 3.6
600 Larger grains 4.4
800 Smoothening surface 3.5

Data sourced from ACS Omega. acs.org

High-Resolution Electron Microscopy (HREM), a specialized mode of Transmission Electron Microscopy (TEM), is a powerful technique for imaging the atomic structure of crystalline materials, including those involving copper formate. jeol.comresearchgate.net HREM allows for the direct visualization of crystal lattices and defects, providing fundamental insights into the material's structure at the atomic level. nih.gov

In the context of copper-containing materials, HREM can be used to investigate the crystallinity and identify specific lattice planes. For example, in a study of Cu-modified catalysts, HR-TEM analysis showed copper nanoparticles with a size of 9.8 nm and an interplanar d-spacing of 0.203 nm, which corresponds to the Cu(111) plane. rsc.org This level of detail is crucial for understanding the structure-property relationships in catalytic systems.

HREM is also instrumental in characterizing the microstructure of complex oxides and composites where copper formate might be used as a precursor. For instance, after the decomposition of copper formate to form metallic copper or copper oxides within a matrix, HREM can be used to analyze the resulting nanoparticles and their interfaces with the surrounding material. liverpool.ac.ukresearchgate.net The images can reveal the size, shape, and crystalline nature of the embedded particles. acs.org Selected Area Electron Diffraction (SAED) patterns, often obtained in conjunction with HREM, can further confirm the single-crystal or polycrystalline nature of the observed nanoparticles. acs.org

While direct HREM imaging of copper formate itself can be challenging due to its sensitivity to the high-energy electron beam, the technique is invaluable for studying the products of its decomposition or its role in forming more complex nanostructures. researchgate.net By providing direct images of the atomic arrangements, HREM complements other characterization techniques like X-ray diffraction, offering a local, real-space view of the crystal structure that is essential for a complete understanding of the material. nih.govecmjournal.org

Reactivity, Decomposition Pathways, and Mechanistic Studies

Thermal Decomposition Kinetics and Mechanisms

The thermal decomposition of copper(II) formate (B1220265) is a critical process, particularly for applications in creating conductive copper films from metal-organic decomposition (MOD) inks. The pathway from the stable salt to metallic copper or its oxides involves intricate, multi-step reactions that are highly dependent on conditions and molecular structure.

Thermogravimetric analysis (TGA) is a fundamental technique for studying the thermal decomposition of copper formate by monitoring mass loss as a function of temperature. wiley.com When coupled with evolved gas analysis (EGA) techniques like Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR), it provides detailed insights into the specific chemical species released during decomposition. tainstruments.comnorthwestern.edu

Pure copper formate typically decomposes at around 200°C. researchgate.netrsc.org TGA studies on copper formate flakes have shown that the decomposition begins at approximately 220°C, with an exothermic peak observed at 250°C, which is attributed to the sintering of the newly formed copper atoms. mdpi.com The primary decomposition reaction for anhydrous copper(II) formate is proposed as:

Cu(HCOO)₂ → Cu + 2CO₂↑ + H₂↑ mdpi.com

Coupled TGA-MS analysis confirms the release of carbon dioxide and hydrogen gas during this process. mdpi.comd-nb.info The stable emission of these gases can help to create a reducing atmosphere that temporally suppresses the oxidation of the freshly formed, highly reactive copper. mdpi.com In studies of surface formates on copper and its oxides, TGA-FTIR has identified that different types of adsorbed formate species (ionic, monodentate, bidentate) decompose at different temperatures, producing mainly water or carbon dioxide depending on the species. rsc.org For instance, ionic formate was found to decompose at lower temperatures (<490 K) to produce water, while bidentate formate decomposed at higher temperatures (around 500 K) to yield carbon dioxide. rsc.org

The table below summarizes typical findings from TGA and TGA-coupled studies on copper formate and its complexes.

Sample TypeDecomposition Temperature (°C)Evolved Products (Identified by MS/IR)Reference
Anhydrous Copper(II) Formate~200-220CO₂, H₂ rsc.orgmdpi.com
Copper Formate with Amine Ligands~100-150CO₂, H₂, Amine rsc.org
Surface Bidentate Formate on CuO~227 (500 K)CO₂ rsc.org
Surface Ionic Formate on CuO<217 (490 K)H₂O rsc.org

While specific in-situ high-temperature X-ray diffraction (XRD) studies tracking the real-time phase transformation of copper formate during heating are not extensively detailed in the provided sources, the principles of such an analysis are clear. This technique would allow for the direct observation of crystalline phase changes as the material is heated. The expected transformation would be from the crystalline structure of copper(II) formate to the face-centered cubic structure of metallic copper or the structures of copper(I) oxide (Cu₂O) or copper(II) oxide (CuO) if oxygen is present.

XRD analysis performed on samples after thermal treatment confirms these transformations. Studies on surface-treated copper flakes show that after heating, the initial copper formate (Cu(COOH)₂) phase disappears, and peaks corresponding to pure metallic copper emerge. mdpi.com Similarly, XRD patterns of films produced from copper formate-based inks and heated above 100°C show characteristic peaks for the crystalline structure of metallic copper, with a near absence of copper oxides when processed under an inert atmosphere. rsc.org

The decomposition of copper formate is not a simple, one-step process but involves several key mechanistic steps, including hydride transfer and the formation of copper hydride intermediates. nih.govd-nb.infoacs.org The process is understood to proceed via the reduction of Cu(II) to Cu(I), and subsequently to Cu(0). acs.org

Hydride Transfer : A critical step in the decomposition is the transfer of a hydride (H⁻) from a formate ligand to a copper center. d-nb.info This leads to the elimination of CO₂ and the formation of a copper-hydride species.

Proton-Coupled Electron Transfer (PCET) : In binary copper formate clusters, following the initial CO₂ elimination via hydride transfer, formic acid is released through a proton-coupled electron transfer (PCET) to a second formate ligand. d-nb.info This process involves the concomitant reduction of two Cu(II) centers to Cu(I).

Formation of Copper Metal and Oxides : The copper hydride intermediates are unstable and decompose to form metallic copper (Cu(0)) and hydrogen gas. acs.orgacs.org If molecular oxygen is present, the highly reactive copper hydride intermediates or the Cu(0) center can react to form various copper oxide species. nih.govresearchgate.net However, stoichiometric copper(I) and copper(II) formate complexes have been shown to be unreactive towards oxygen. nih.govresearchgate.net

The thermal stability and decomposition temperature of copper formate can be significantly altered by the coordination of ligands and by its crystal structure.

Influence of Ligands: The coordination of amine ligands to the copper center is a widely used strategy to lower the decomposition temperature of copper formate, which is advantageous for producing conductive inks for flexible electronics. rsc.orgrsc.org The decomposition temperature can be reduced from ~200°C to as low as 100°C. rsc.orgrsc.org First-principles electronic structure computations and experimental analyses have shown that hydrogen bonds formed between the amine ligand and the formate ion are key factors governing the activation energy of the decomposition reactions. acs.org The number of possible hydrogen bonds between the amine and formate ligands has been directly correlated with the thermolysis temperature. jst.go.jpresearchgate.net A nearly linear relationship has been found between the decomposition temperature and the wavenumber separation of symmetric and antisymmetric C-O vibration modes in the FTIR spectra, demonstrating that the temperature is governed by the structural modification of the formate ion upon amine coordination. jst.go.jpresearchgate.net

The table below illustrates the effect of different amine ligands on the decomposition temperature of copper formate complexes.

Ligand TypeExample LigandKey FeatureEffect on Decomposition TReference
Primary AmineMonoisopropanol amine (MIPA)Forms hydrogen bondsLowers T rsc.org
Primary AmineOctylamine (OA)Forms hydrogen bondsLowers T rsc.org
Pyridine (B92270)Pyridine derivativesDifferent H-bonding capacityModulates T acs.orgjst.go.jp
ImidazoleImidazole groupsDifferent H-bonding capacityModulates T jst.go.jp

Influence of Crystal Structure: Anhydrous copper(II) formate is known to exist in at least three different crystalline modifications (polymorphs). acs.org The specific arrangement of atoms and the nature of the coordination polymer network in each crystal structure can influence its thermal stability. Although detailed kinetic data for each polymorph is not provided in the search results, it is a well-established principle in materials science that different crystal structures of the same compound can exhibit different decomposition temperatures and kinetics due to variations in lattice energy and the steric accessibility of reactive sites. acs.org The crystal lattice energy can create a steric hindrance that must be overcome for decomposition to proceed, and this barrier can differ between polymorphs. acs.org

Photochemical Reactivity and Degradation Mechanisms

The interaction of copper formate with light, particularly in the UV-Vis range, can induce electronic transitions that lead to photochemical reactions and degradation. These processes are distinct from thermal decomposition and are governed by the electronic structure of the complex.

Gas-phase UV/Vis spectroscopy studies on copper formate cluster anions have provided significant insight into their electronic structure and photochemistry. nih.govresearchgate.net The photochemical behavior is strongly dependent on the oxidation state of the copper centers (Cu(I) vs. Cu(II)). nih.govresearchgate.net

Cu(II) Formate Clusters (e.g., Cu(II)(HCO₂)₃⁻) : The UV-Vis spectra of these clusters are dominated by two types of electronic transitions: copper d-d transitions and ligand-to-metal charge-transfer (LMCT) excitations, where an electron is excited from the formate ligand to a vacant d-orbital on the copper center. nih.govresearchgate.net Following photoexcitation, two main degradation pathways are observed:

Statistical Dissociation : After excitation, the cluster can undergo rapid internal conversion back to the electronic ground state, but at a high vibrational energy level. This excess energy is then distributed throughout the molecule, leading to statistical dissociation (fragmentation) based on the weakest bonds. nih.govresearchgate.net

Specific Excited-State Reactions : For charge-transfer excitations, specific reaction channels can open on the excited-state potential energy surface. One such observed channel is the loss of a formyloxyl radical (HCOO•), which is a direct consequence of the charge transfer from the ligand to the metal. nih.govresearchgate.net

Cu(I) Formate Clusters (e.g., Cu(I)₂(HCO₂)₃⁻) : The spectra for Cu(I) species are characterized by transitions between copper d and s/p orbitals. nih.govresearchgate.net The photochemistry is markedly different. Upon excitation, a Cu(II)(HCO₂)₃Cu(0)⁻ biradical structure can be formed in the excited state. nih.govresearchgate.net This excited-state intermediate provides a pathway for the photochemical loss of a neutral copper atom, a process not observed in the thermal decomposition or the photolysis of the Cu(II) clusters. nih.govresearchgate.net

These studies highlight how the oxidation state of the metal center dictates the nature of the accessible electronic transitions and, consequently, the preferred photochemical degradation mechanisms. nih.gov

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption spectroscopy is a powerful technique used to probe the short-lived excited states of molecules following photoexcitation. While specific transient absorption studies dedicated exclusively to simple copper(II) formate are not extensively detailed in the literature, the behavior of related copper(II) complexes provides significant insight into the expected dynamics.

Upon excitation, copper(II) complexes often undergo a pseudo-Jahn-Teller flattening distortion in the metal-to-ligand charge transfer (MLCT) excited state. scribd.com This structural change can increase the accessibility of the copper center to nucleophiles. scribd.com Studies on various copper complexes have utilized transient absorption spectroscopy to monitor these ultrafast dynamics. For instance, investigations into doped chiral perovskite films containing copper have validated charge transfer states using this technique. researchgate.net In novel hybrid frameworks combining 2D copper(II) formate and copper(I) bromide layers, future studies involving transient absorption spectroscopy are anticipated to elucidate the role of intervalence charge transfer (IVCT) transitions. rsc.org

Research on other copper systems has confirmed that phenomena such as intersystem crossing, structural changes, and solvation dynamics occur on picosecond or even femtosecond timescales. scribd.com For example, gas-phase studies on the decomposition of copper formate cluster anions have shown that initial decarboxylation can lead to the formation of formic acid via a proton-coupled electron transfer or a hydrogen atom transfer, depending on the specific cluster. researchgate.net These fundamental processes are key to understanding the initial steps following energy absorption, which transient absorption spectroscopy is uniquely suited to observe.

Reactions in Solution Phase and Solid-State Transformations

Copper(II) formate exhibits versatile reactivity in both solution and the solid state, primarily involving the coordination sphere of the copper(II) ion.

In aqueous solution, the copper(II) ion is typically coordinated by water molecules. These aquo ligands can be readily substituted by other donor ligands, leading to the formation of new complexes with distinct properties. Copper(II) formate serves as a valuable precursor in the synthesis of a wide range of coordination compounds through such ligand exchange (or substitution) reactions. The final product is often dictated by reaction conditions, including solvent, pH, and the stoichiometry of the reactants. acs.org

The reaction of copper(II) formate with N-donor ligands like pyrazole (B372694) (Hpz) in protic solvents yields an array of products, including mono- and dinuclear species of the type [Cu(HCOO)₂(Hpz)ₙ]ₘ as well as larger tri- or hexanuclear clusters. acs.org Similarly, reactions with thiosemicarbazone and 1,10-phenanthroline (B135089) (phen) produce new complexes whose structures have been elucidated by single-crystal X-ray diffraction. researchgate.netscience.gov The nature of the anion and the metal-to-anion ratio can significantly influence the final architecture of the resulting coordination polymers. science.gov

A summary of representative ligand exchange reactions starting from copper(II) formate is presented below.

Reactant LigandSolvent/ConditionsProduct TypeReference
Pyrazole (Hpz)WaterMono-, di-, tri-, and hexanuclear complexes acs.org
1,10-phenanthroline (phen)Methanol (B129727)Mononuclear complex [Cu(phen)(C₆H₅CO₂)₂] (with benzoate) researchgate.net
Thiosemicarbazone derivativesMicrowave irradiationCoordination polymers (MOFs) science.govscience.gov
Oleylamine (OAm)ParaffinSurface-capped Cu-Ag core-shell nanoparticles uantwerpen.be

The behavior of copper(II) formate in solution is governed by a complex interplay of coordination equilibria. The concentration of reagents, the nature of the solvent, and the pH all contribute to determining which species are present. acs.org For example, spectrophotometric analysis of copper(II) formate solutions reveals different coordination environments in water versus dimethyl sulfoxide (B87167) (DMSO), with aqueous solutions showing a characteristic absorption minimum at a wavelength of 780 nm. acs.org

Studies on the complex formation between copper(II) ions and various sympathomimetic amines in aqueous solution have shown that different types of complexes are formed in different pH domains. researchgate.net Electron Paramagnetic Resonance (EPR) studies indicate that these complexes have distorted octahedral symmetry, consistent with a hexacoordinated copper(II) center, likely involving coordination by water molecules in addition to the primary ligands. researchgate.net The reaction between copper(II) formate and pyrazole in water is a prime example of these intricate equilibria, where fractional crystallization can lead to the isolation of multiple distinct species from the same reaction mixture. acs.org

The solid-state reactivity of copper(II) formate is a key aspect of its utility in materials science, particularly in the formation of metal-organic frameworks (MOFs) and other coordination polymers. While direct reactions of crystalline copper(II) formate with guest molecules are not extensively documented, its role as a building block provides insight into this behavior. Perovskite-like formates, such as [AH][M(HCOO)₃] (where AH is a guest amine), demonstrate how guest molecules can be incorporated into a metal formate framework. mdpi.com

The thermal stability and decomposition of these frameworks are influenced by the nature of the metal and the guest molecule. mdpi.com Furthermore, coordination polymers derived from copper(II) carboxylates can exhibit flexible frameworks that show porosity and the ability to interact with guest molecules. acs.org This suggests that solid copper(II) formate, under appropriate conditions, could participate in guest exchange or intercalation reactions, a property central to the function of many porous materials.

Redox Chemistry of Copper(II) Formate

The redox chemistry of copper(II) formate is centered on the ability of the copper(II) ion to be reduced to copper(I) or copper(0). This property is fundamental to its application as a precursor for conductive copper films and as an electrocatalyst.

Cyclic voltammetry (CV) is a technique used to study the electrochemical behavior of compounds. The electrochemical properties of materials derived from copper(II) formate have been investigated for applications in electrocatalysis and sensing. For instance, metal-organic frameworks synthesized using copper(II) formate have been assessed as cathode materials for the electrochemical reduction of CO₂. rsc.org In these studies, CV analyses are performed to characterize the redox processes occurring at the electrode surface. rsc.org

Similarly, conductive patterns printed from inks containing anhydrous copper(II) formate have been tested as sensors for glucose. nih.gov CV tests in NaOH solution with glucose show redox peaks corresponding to the oxidation of glucose, catalyzed by copper species on the electrode surface. nih.gov

Electrochemical Applications Involving Copper(II) Formate Derivatives
ApplicationTechniqueObservationReference
CO₂ ReductionCyclic Voltammetry, Filter-press electrochemical cellAssesses performance of MOF-based cathode materials. rsc.org
Glucose SensingCyclic VoltammetryPrinted patterns act as working electrodes to catalyze glucose oxidation. nih.gov
General Redox BehaviorCyclic VoltammetryInvestigates redox potentials of various synthesized Cu(II) complexes. researchgate.net

Interaction with Reducing/Oxidizing Agents (e.g., Hydrazine (B178648), Formic Acid)

The reactivity of formic acid, copper salt (copper(II) formate) with reducing and oxidizing agents is a critical aspect of its chemistry, influencing its decomposition pathways and potential applications, notably in areas like thin film deposition. This section explores the detailed mechanistic studies of its interactions with hydrazine and formic acid, highlighting the redox processes involved.

Interaction with Hydrazine

The reaction between copper formate and hydrazine (N₂H₄) has been investigated, particularly in the context of Atomic Layer Deposition (ALD) for producing copper thin films. Research indicates that an aqueous solution of copper formate undergoes a rapid reduction to copper metal at ambient temperatures when treated with hydrazine hydrate. nih.govmdpi.com

Mechanistic studies, often employing Density Functional Theory (DFT), have elucidated the reaction pathways. In a typical ALD process, a copper formate surface intermediate is exposed to hydrazine. It is proposed that hydrazine does not react as a whole molecule but first dissociates on the surface. mdpi.comnih.gov This surface-mediated dissociation of the hydrazine molecule leads to the formation of amino radicals (NH₂). nih.govnih.gov

These highly reactive NH₂ radicals then interact with the adsorbed copper formate. The radical abstracts a hydrogen atom from the formate ligand, leading to the spontaneous decomposition of the resulting species into carbon dioxide (CO₂) and the reduction of copper(I) to copper metal (Cu(0)). nih.gov The amino radical is converted to ammonia (B1221849) (NH₃) in the process. nih.govmdpi.com

This reaction is computationally shown to be exothermic, making it a plausible pathway for copper deposition. mdpi.com The key steps in this process, including the dissociation of hydrazine and the subsequent reaction of the NH₂ radical with copper formate, are all identified as exothermic steps, with some being barrierless. mdpi.com

Computed Reaction Energies for Key Mechanistic Steps
Reaction StepComputed Reaction Energy (ΔE)
Cu(⁺¹)OOCH(surf) + ½N₂H₄(g) → Cu(s)(⁰) + CO₂(g) + NH₃(g)-272 kJ mol⁻¹
Cu(⁺¹)OOCH(surf) + NH₂(g) → Cu(s)(⁰) + CO₂(g) + NH₃(g)-467 kJ mol⁻¹
Cu(⁺¹)OOCH(surf) + NH₂(surf) → Cu(s)(⁰) + CO₂(g) + NH₃(g)-227 kJ mol⁻¹

The data in this table is based on computational studies of the reaction mechanism. mdpi.com

Interaction with Formic Acid

The interaction between copper formate and formic acid is complex and does not follow a simple redox pathway. In some scenarios, formic acid can act as an oxidizing agent, which is contrary to its more common role as a reductant. nih.govnih.govroyalsocietypublishing.org For instance, the direct reaction of copper metal with formic acid can lead to the formation of a Cu(II) compound. nih.govnih.govroyalsocietypublishing.org

In the context of copper formate clusters, the release of formic acid is a key decomposition pathway that involves intricate redox changes. Studies on the decomposition of copper(II) formate clusters, such as Cu(II)₂(HCOO)₅⁻, show that the process is initiated by the elimination of CO₂ through a hydride transfer from a formate ligand to a copper center. nih.gov This is followed by the release of a neutral formic acid molecule via a proton-coupled electron transfer (PCET) mechanism. nih.gov

Crucially, this process involves the reduction of two Cu(II) centers to Cu(I). nih.gov Therefore, within the decomposition of the copper formate cluster itself, one formate ligand is effectively sacrificed to enable the release of a formic acid molecule, with a net reduction of the copper centers. nih.gov

The decomposition can be represented by the following net reaction: Cu(II)₂(HCOO)₅⁻ → Cu(I)₂(HCOO)₃⁻ + HCOOH + CO₂ nih.gov

The following table outlines the key mechanistic steps in the decomposition of a binary copper formate cluster leading to formic acid release.

Mechanistic Steps for Formic Acid Release from a Binary Copper Formate Cluster
StepDescriptionRedox Change at Copper Centers
1Hydride transfer from a formate ligand to a copper center.Initial step, sets up for reduction.
2Elimination of a carbon dioxide molecule.No change in oxidation state.
3Proton-coupled electron transfer (PCET) to a second formate ligand.Two Cu(II) centers are reduced to Cu(I).
4Release of a neutral formic acid molecule.Final step of the sequence.

This table is based on findings from the study of copper formate cluster decomposition. nih.gov

It is important to note that the role of formic acid is highly dependent on the specific reaction conditions and the nature of the copper species involved. While it can facilitate the reduction of Cu(II) during the decomposition of formate clusters, it can also act as an oxidant in its reaction with elemental copper. nih.govnih.gov

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis Mediated by Copper(II) Formate (B1220265) Complexes

In single-phase systems, copper(II) formate complexes act as effective catalysts for a range of organic transformations.

C-C Coupling and Other Organic Reactions

Key intermediates in copper-catalyzed C-X coupling reactions, copper(II) aryl species, can be generated from copper(II) formate derivatives. nih.gov For example, the decarboxylation of copper(II) benzoate (B1203000) complexes is a viable method for producing cationic aryl copper(II) complexes, which are precursors to the active catalysts. nih.gov The Chan-Lam coupling, a prominent copper-catalyzed reaction for forming carbon-heteroatom bonds, often employs a copper(II) salt like copper(II) acetate, which is structurally analogous to the formate, in reactions involving organoboron compounds with amines or alcohols. organic-chemistry.org While direct catalysis of C-C coupling by copper(II) formate is not extensively documented, its function in generating the catalytically active copper species is vital. Copper-catalyzed cross-coupling reactions have evolved beyond the traditional Ullmann-type reactions to become fundamental methods for creating C-C, C-O, and C-N bonds. researchgate.net

Gas-phase investigations into the reactivity of cationic copper(II) aryl complexes, formed from precursors such as copper(II) formate derivatives, have shed light on the elementary steps of C-S and C-I bond formation. nih.gov For instance, the reaction of [(phen)Cu(Ar)]+ with dimethyl disulfide results in C-S bond formation, whereas its reaction with allyl iodide yields an Ar-I bond. nih.gov

Formic Acid Dehydrogenation

Copper(II) formate and its associated complexes have shown catalytic prowess in the dehydrogenation of formic acid, a reaction of considerable interest for chemical hydrogen storage. rsc.orgacs.org A mononuclear copper complex, [Cu(N3Q3)Cl]Cl, effectively catalyzes the dehydrogenation of formic acid in an aqueous environment, yielding a 1:1 mixture of carbon dioxide and hydrogen. rsc.org The proposed reaction mechanism hinges on the formation of a copper formate intermediate.

The catalytic cycle is believed to proceed via the decarboxylation of a copper(I) formate complex, [(phen)Cu(O2CH)], which generates a transient copper hydride intermediate, [(phen)CuH]. acs.org This hydride species subsequently reacts with formic acid to liberate hydrogen gas. rsc.org The activation energy for the decomposition of formic acid catalyzed by the [Cu(N3Q3)Cl]Cl complex has been experimentally measured at 86 kJ mol⁻¹. rsc.org

Catalytic Cycles and Intermediate Identification

The mechanism of many copper-catalyzed reactions involves a dynamic interplay between different oxidation states of copper, primarily Cu(I), Cu(II), and occasionally Cu(III). nih.govnih.gov In formic acid dehydrogenation, the formation of a copper formate species is a key step in the catalytic cycle. osti.gov Conversely, for the hydrogenation of CO2 to formate, a proposed cycle involves the insertion of CO2 into a copper hydride bond to yield a copper formate. osti.gov The subsequent cleavage of the C-O bond in this copper formate, aided by H2 activated by a Lewis pair, regenerates the copper hydride and produces the formate salt. osti.gov

Stoichiometric reactions have provided evidence to support these proposed catalytic cycles. For example, reacting a copper hydride complex with CO2 in the presence of a base has been shown to form a copper formate complex. osti.gov Identifying reaction intermediates is often difficult due to their short lifetimes. However, advanced techniques such as electrospray ionization mass spectrometry (ESI-MS) and density functional theory (DFT) calculations have enabled the study of these reactive species in the gas phase. nih.gov The cationic copper formate complex [(phen)Cu(O2CH)]+ has been identified as a product of the reaction between aryl copper(II) complexes and formic acid. nih.gov In the dehydrogenation of formic acid, while the direct observation of the [(phen)CuH] intermediate has remained elusive, its transient existence is strongly supported by dynamic 13CO2/12CO2 exchange experiments involving the [(phen)Cu(O2CH)] complex. acs.org

Heterogeneous Catalysis Utilizing Copper(II) Formate Precursors or Derivatives

Copper(II) formate is a valuable starting material for the synthesis of heterogeneous catalysts, especially copper-based nanoparticles and supported catalysts. cymitquimica.com

Synthesis of Copper Nanoparticles for Catalysis

Copper(II) formate is a precursor for creating copper nanoparticles, which are highly sought after for catalytic applications owing to their large surface area and enhanced reactivity. researchgate.net The thermal decomposition of copper(II) formate is a standard method for their production. For example, copper(II) formate tetrahydrate can be decomposed to yield copper powders with particle sizes in the range of 150 nm. researchgate.netresearchgate.net The decomposition conditions, such as the presence of ligands like oleylamine, can be tuned to control the size and properties of the resulting nanoparticles.

These copper nanoparticles exhibit catalytic activity in a variety of reactions. Nanoparticles derived from copper formate have been noted for their electrical conductivity, which makes them suitable for applications in printed electronics that can also have catalytic relevance. researchgate.net The decomposition of copper(II) formate complexed with amines can be achieved at relatively low temperatures, between 100-140°C, which is beneficial for fabricating conductive copper films on diverse substrates. researchgate.net

The following table summarizes research on the synthesis of copper nanoparticles from copper(II) formate precursors.

Precursor ComplexDecomposition TemperatureResulting MaterialKey FindingReference
Copper(II) formate tetrahydrate~200°CCu/Cu₂O nanoparticlesExhibits a lower decomposition temperature compared to nickel formate.
Copper(II) formate with isopropanolamine120°C (under nitrogen)Conductive copper filmForms a conductive film characterized by low electrical resistance. researchgate.net
Copper formate-octylamine complex110-140°CSpherical copper nanoparticlesA mix of large and small particles contributes to low volume resistivity. researchgate.net
Copper(II) formate with alkanolaminesDependent on amine structureCopper filmsThe use of amines with longer carbon chains and more branches lowers the decomposition temperature. acs.org

Supported Copper Formate Catalysts

To enhance stability and enable reuse, copper formate can be immobilized on various support materials to create heterogeneous catalysts. rsc.orgrsc.org Sepiolite (B1149698), a naturally occurring clay mineral, has been successfully employed as a support for copper formate, yielding a catalyst with high activity and selectivity in the anti-Markovnikov hydrosilylation of olefins. rsc.orgrsc.org This Cu(HCOO)2/sepiolite catalyst is particularly noteworthy for its exceptional reusability, retaining its catalytic performance for at least 16 cycles. rsc.orgrsc.org The sepiolite support offers a high surface area and porosity, which facilitates the dispersion of the active copper formate species. rsc.org

Supported copper catalysts, which can be synthesized from copper formate precursors, are also utilized in methanol (B129727) synthesis and dehydrogenation reactions. researchgate.netepa.gov For instance, copper catalysts supported on silica (B1680970) (SiO₂) have been investigated for the dehydrogenation of methanol to methyl formate. researchgate.net The interaction between the copper species and the support material can profoundly influence the catalyst's activity and selectivity. researchgate.net

The table below provides details on research concerning supported copper formate catalysts.

CatalystSupport MaterialCatalytic ApplicationKey Research FindingReference
Cu(HCOO)2/sepioliteSepioliteHydrosilylation of olefinsDemonstrates high activity, selectivity for anti-Markovnikov products, and remarkable reusability (at least 16 times). rsc.orgrsc.org
Cu/SiO2SilicaMethanol dehydrogenation to methyl formateA catalyst prepared by incipient wetness impregnation at an alkaline pH showed high dispersion and activity. researchgate.net
Copper-based catalystN-doped carbonElectrocatalytic reduction of CO2 to formateA CoP₂O₆-assisted Cu/carbon catalyst exhibited high activity and selectivity for formate production. acs.org

Catalytic Applications of Copper(II) Formate and its Derivatives

The catalytic prowess of copper compounds, including formic acid, copper salt, extends across a spectrum of chemical transformations, from gas-phase reactions to intricate electrochemical and photochemical processes. This section delves into the specific applications of copper(II) formate and its derivatives as catalysts, exploring their mechanisms, stability, and efficiency in critical reactions such as carbon monoxide (CO) oxidation, carbon dioxide (CO2) hydrogenation, and the production of valuable chemicals and fuels.

Applications in Advanced Materials Science and Engineering

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Catalytic Activity within MOF Architectures

Copper formate-based Metal-Organic Frameworks (MOFs) have demonstrated significant potential as heterogeneous catalysts in various organic reactions. The catalytic performance of these materials is often attributed to the presence of open metal sites, high surface area, and the specific coordination environment of the copper ions within the framework. nih.gov

Research has shown that residual formate (B1220265) ions within a MOF structure can significantly influence catalytic activity. In a study involving a zirconium-based MOF (NU-1000), it was discovered that node-bound formate ions can act as a sacrificial two-electron donor, facilitating the reduction of Cu(II) to Cu(0) and boosting the catalytic turnover frequency for reactions such as benzyl (B1604629) alcohol oxidation. osti.govgoogle.com This finding highlights the active role that formate itself can play in the catalytic cycle.

Copper-based MOFs, in general, have been successfully employed as catalysts for a range of reactions, including:

C-N Coupling Reactions: Copper-based MOFs have been shown to be effective catalysts for Ullmann and Goldberg type C-N coupling reactions. nih.gov For instance, Cu-MOFs have been used for the amination of aryl iodides, with the nature of the MOF having a notable effect on the reaction outcome. researchgate.net

Click Chemistry: Copper-tailored MOFs are dynamic and regioselective catalysts for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". mdpi.com The high density of copper sites within the MOF structure provides an efficient and robust platform for these reactions. mdpi.com

Oxidation Reactions: A copper formate catalyst with the molecular formula CH₃NH₂Cu(HCOO)₃ has been synthesized and applied to the selective oxidation of diphenylmethane (B89790) compounds with high conversion and selectivity. google.com

CO₂ Reduction: Copper-based MOFs are being explored as electrocatalysts for the reduction of carbon dioxide into valuable chemicals like formic acid and methane (B114726). mdpi.comrsc.orgmdpi.com The structure of the MOF and the coordination of the copper centers can influence the reaction's selectivity and efficiency. mdpi.com

Formic Acid Dehydrogenation: Multinuclear copper hydride complexes, which can be formed from copper formate precursors, have been shown to be active catalysts for the dehydrogenation of formic acid, a reaction of interest for hydrogen storage. acs.orgacs.org

The catalytic efficiency of these MOFs can be influenced by various factors, including the specific structure of the framework, the presence of co-ligands, and the reaction conditions. nih.govresearchgate.net

Table 1: Catalytic Applications of Copper Formate-Related MOFs

Catalytic Reaction MOF System/Catalyst Key Findings
Benzyl Alcohol Oxidation Cu(II) in Zr-based MOF (NU-1000) with residual formate Residual formate acts as a co-catalyst, boosting turnover frequency. osti.gov
Selective Oxidation of Diphenylmethane CH₃NH₂Cu(HCOO)₃ Achieved high conversion (93.2%) and selectivity (98.4%). google.com
Amination of Aryl Iodides Various Cu-MOFs Effective catalysis for C-N coupling, with yields exceeding 80% in some cases. researchgate.net
CO₂ Electroreduction Copper-based MOFs Can produce formic acid and methane; selectivity is dependent on MOF structure. mdpi.commdpi.com
Formic Acid Dehydrogenation Multinuclear copper hydride complexes (from copper formate precursors) Active catalysts for producing H₂ from formic acid. acs.org

Magnetic Properties of Copper Formate MOFs

The arrangement of copper ions and formate ligands in MOFs gives rise to a variety of interesting magnetic phenomena. The short formate bridge is effective at mediating magnetic exchange interactions between copper(II) spin centers. rsc.org The magnetic behavior of these materials is highly dependent on their crystal structure, including the dimensionality of the framework and the coordination environment of the copper ions. scispace.comrsc.org

Several copper formate-based frameworks exhibit antiferromagnetic ordering. scispace.comrsc.org For example, in a series of hybrid copper formate compounds with alternating magnetic 2D copper(II) formate and non-magnetic copper(I) bromide layers, low-dimensional 2D short-range antiferromagnetic order was observed within the formate layers. rsc.orgresearchgate.net Upon cooling, these materials can transition to a 3D long-range magnetic order. rsc.orgresearchgate.net

The Jahn-Teller distortion of the Cu(II) ions plays a significant role in determining the magnetic properties. scispace.comacs.org The orientation of the Jahn-Teller axis can influence the superexchange pathway and, consequently, whether a material exhibits paramagnetism or orders antiferromagnetically at low temperatures. scispace.com For instance, in one-dimensional copper formate chains, the orientation of this axis perpendicular to the chain direction leads to antiferromagnetic ordering. scispace.com

In the perovskite-like framework of NH₄[Cu(HCOO)₃], antiferromagnetic ordering has been identified, contributing to its multiferroic properties. acs.org The magnetic properties of these materials can be tuned by changing the metal ion or the guest molecules within the framework. acs.org

Table 2: Magnetic Properties of Selected Copper Formate MOFs

Compound/Framework Magnetic Behavior Key Structural Features
ACu₅Br₄(COOH)₄ (A = Na⁺, K⁺, Rb⁺, NH₄⁺) 2D short-range antiferromagnetic order, transitioning to 3D long-range order at ~40 K. rsc.orgresearchgate.net Alternating 2D copper(II) formate and non-magnetic copper(I) bromide layers. rsc.orgresearchgate.net
Cu(HCO₂)(NO₃)(NH₃)₂ and Cu(HCO₂)(ClO₄)(NH₃)₂ Antiferromagnetic order below 12 K and 7 K, respectively. scispace.com One-dimensional Cu(HCO₂) chains with Jahn-Teller axis perpendicular to the chain. scispace.com
Cu₂(HCO₂)₃(C₃N₂H₄)₄(NO₃) Paramagnetic down to 2 K. scispace.com Ladder motif with a longer superexchange pathway due to Jahn-Teller axis orientation. scispace.com
NH₄[Cu(HCOO)₃] Antiferromagnetic ordering. acs.org Perovskite-like structure. acs.org

Composite Materials and Hybrid Systems

Integration of Copper Formate in Printable Conductive Inks

Formic acid, copper salt, is a key precursor in the formulation of metal-organic decomposition (MOD) inks for printable and flexible electronics. rsc.orgrsc.org These inks offer a low-cost and scalable alternative to traditional silver-based conductive inks. rsc.org The principle behind these inks is the thermal decomposition of a copper formate complex to yield conductive metallic copper patterns. mdpi.com

A significant challenge in using copper is its propensity for oxidation, which can hinder conductivity. rsc.org Molecular inks based on copper formate (a Cu²⁺ salt) are advantageous because the copper is already in an oxidized state and therefore not susceptible to further oxidation before the printing process. rsc.org

To enable low-temperature processing compatible with flexible substrates like paper and polymers, copper formate is often complexed with amines, such as alkanolamines. rsc.orgd-nb.info These complexes lower the decomposition temperature of the copper formate. rsc.org For example, by complexing copper formate with amines, the decomposition temperature can be reduced to as low as 100°C. rsc.org Research has shown that the steric bulk of the amine ligand influences the decomposition profile of the copper precursor. d-nb.info

These copper formate-based inks can be formulated for various printing techniques, including screen printing and inkjet printing. d-nb.infoyonsei.ac.kr Upon sintering, which can be achieved through thermal heating or intense pulsed light (IPL), these inks form highly conductive copper traces. d-nb.info Conductivities as high as 35 MS/m, which is over 50% of the conductivity of bulk copper, have been reported for printed features from copper formate-based inks. rsc.org

The formulation of these inks can also include additives like a small fraction of copper nanoparticles to enhance the decomposition process and improve the properties of the final conductive trace. yonsei.ac.kr

Table 3: Properties of Conductive Inks Based on Copper Formate

Ink Formulation Sintering/Decomposition Temperature Achieved Conductivity Substrate Compatibility
Copper formate-amine complex As low as 100°C rsc.org 35 MS/m rsc.org Paper, Polyester rsc.org
Copper formate with alkanolamines 150°C (thermal sintering) d-nb.info 4.7–5.3 × 10⁻⁷ Ω·m d-nb.info Paper, Polyimide d-nb.info
Copper formate, Cu nanoparticles, and a binder Intense Pulse Light (IPL) sintering 20–38 µΩ·cm yonsei.ac.kr Kapton, PET yonsei.ac.kr
Copper(II) formate and n-octyl amine 140°C 2×10⁻⁵ Ω·cm researchgate.net Glass researchgate.net

Hybrid Inorganic-Organic Architectures

This compound, is a fundamental component in the construction of a diverse range of hybrid inorganic-organic materials. rsc.orgyonsei.ac.kr These materials combine the properties of both inorganic and organic components, leading to novel functionalities. The formate ligand, due to its small size and ability to bridge metal centers, is instrumental in forming extended frameworks. scispace.com

A prominent class of these materials is the hybrid perovskites with the general formula ABX₃, where the formate ion can act as the bridging 'X' ligand. acs.org These formate-based perovskites can accommodate various organic cations in the 'A' site, allowing for the tuning of their structural and physical properties. acs.org For example, the compound [CH₃NH₃][Cu(HCOO)₃] is a metal-formate hybrid perovskite. mdpi.com The Jahn-Teller distortion of the Cu²⁺ ion can lead to lower symmetry in these structures compared to their counterparts with other metals. mdpi.com

Beyond the well-known perovskite topology, copper formate can form other unique architectures. One example is a series of hybrid copper frameworks with covalently connected, alternating magnetic 2D copper(II) formate and non-magnetic copper(I) bromide layers. rsc.orgresearchgate.net These materials demonstrate how copper formate can be integrated into more complex, mixed-anion frameworks.

The synthesis of these hybrid materials is often achieved through methods like solvothermal reactions or slow diffusion techniques. rsc.orgacs.org The choice of solvent and the presence of other organic molecules can direct the self-assembly process and determine the final architecture. mdpi.com These hybrid materials exhibit a range of interesting properties, including magnetic ordering, ferroelectricity, and potential for optical applications. rsc.orgacs.org

Emerging Applications in Sensing and Microelectronics

Chemical Sensing Mechanisms (e.g., for gases, humidity)

The application of this compound, and its derivatives in chemical sensing is an emerging area of research. The sensing mechanism in these materials is typically based on a change in their electrical or optical properties upon interaction with the target analyte.

Humidity Sensing: Copper-based MOFs, such as HKUST-1, which contain copper paddlewheel units that can be conceptually related to copper formate structures, have been investigated for humidity sensing. rsc.org The mechanism relies on the interaction of water molecules with the open copper sites and the hydrophilic ligands. rsc.org The adsorption of water molecules can alter the dielectric properties of the material, leading to a change in capacitance or impedance that can be measured. mdpi.com

At low humidity, water molecules can chemisorb onto the sensor surface. As humidity increases, physisorbed layers of water form, and at high humidity, capillary condensation can occur within the pores of the material. nih.gov Protonic conduction, facilitated by the Grotthuss mechanism where protons hop between water molecules, can become a dominant conduction pathway in the adsorbed water layers, leading to a significant change in the sensor's electrical response. uky.edu While specific studies on pure copper formate for humidity sensing are limited, the principles observed in copper-based MOFs and copper oxide nanowires suggest that a similar mechanism involving water adsorption at copper sites and subsequent changes in conductivity or capacitance would be operative. rsc.orgarxiv.org

Gas Sensing: While much of the research on copper-based gas sensors focuses on copper oxides, the underlying principles can provide insight into the potential mechanisms for copper formate-based sensors. nih.govmdpi.com For p-type semiconductor materials like copper oxides, the sensing mechanism in an oxygen-containing atmosphere involves the adsorption of oxygen on the surface, which traps electrons and creates a hole accumulation layer. mdpi.com When a reducing gas interacts with the surface, it can react with the adsorbed oxygen species, releasing the trapped electrons back to the material and causing a change in its resistance. e3s-conferences.org

For copper formate, direct interaction with certain gases is also plausible. For instance, metal formates have been detected on copper surfaces exposed to atmospheric conditions, indicating a reaction with atmospheric components. researchgate.net In the context of a sensor, the interaction of a target gas with the copper formate could lead to a chemical transformation or a change in the coordination environment of the copper ions, thereby altering the material's electronic properties. For example, a copper formate-based nanozyme has been developed for biosensing, where the catalytic decomposition of H₂O₂ is the sensing principle. researchgate.net While not a gas sensor, this demonstrates that the chemical reactivity of the copper formate complex can be harnessed for sensing applications. The specific mechanisms for gas sensing with copper formate would depend on the target gas and the operating conditions of the sensor.

Resistive Switching Phenomena in Devices

In the field of advanced materials science, there is a continuous search for new compounds that can be utilized in next-generation electronic devices. One area of significant interest is resistive random-access memory (ReRAM), a type of non-volatile memory that operates by changing the resistance of a material. mdpi.com This change in resistance, known as resistive switching, is induced by an electrical stimulus. While various materials are being explored for ReRAM applications, the role of metal-organic compounds, including copper salts of organic acids, is an emerging area of investigation.

The fundamental principle of resistive switching lies in the ability of a material, sandwiched between two electrodes (a metal-insulator-metal or MIM structure), to switch between a high-resistance state (HRS) and a low-resistance state (LRS) upon the application of a specific voltage. mdpi.com This switching behavior is the basis for storing binary information, with the HRS and LRS corresponding to '0' and '1' states. The transition from HRS to LRS is termed the "SET" process, while the reverse, from LRS to HRS, is the "RESET" process. mdpi.com

In many resistive switching devices, the mechanism involves the formation and rupture of conductive filaments within the insulating material. nih.gov When a voltage is applied, metal ions can migrate from an active electrode, such as copper, into the insulator, forming a conductive pathway. cambridge.org The application of a reverse voltage can then dissolve this filament, returning the device to a high-resistance state. This process is often referred to as an electrochemical metallization (ECM) mechanism. upc.edu

While direct and extensive research on this compound (copper(II) formate) as the primary active layer in resistive switching devices is not widely documented in publicly available literature, the behavior of copper and its oxides in such systems provides a strong basis for understanding its potential role. Copper oxides (CuO and Cu₂O) are well-known materials that exhibit resistive switching characteristics. researchgate.netresearchgate.net The switching in these materials is typically attributed to the movement of oxygen vacancies or the migration of copper ions. ucsb.edu

Given that copper formate can be decomposed to form pure copper or copper oxides, it is plausible that it could serve as a precursor material in the fabrication of resistive switching devices. For instance, a thin film of copper formate could be deposited and then thermally or chemically treated to form a copper oxide switching layer or a copper electrode.

The performance of resistive switching devices is characterized by several key parameters, including the ON/OFF ratio (the ratio of the resistance in the HRS to the LRS), the switching speed, endurance (the number of times the device can be switched), and data retention (how long the device can maintain its state). For copper-based systems, these parameters can vary significantly depending on the specific materials and device structure used.

Table 1: Performance Characteristics of Copper-Based Resistive Switching Devices

Device Structure Switching Layer ON/OFF Ratio Endurance (Cycles) Retention Time
Pt/Cu doped MoOₓ/Cu Cu doped MoOₓ >10 >10⁶ >25 hours at 85°C
Cu/HfO₂/Pt HfO₂ 10³ - 10⁴ Not specified Not specified
Ag/TiO₂-LPE/FTO TiO₂-LPE >10⁵ 1.5 x 10³ 10⁵ seconds

This table presents data from various research on copper-involved resistive switching devices to illustrate typical performance metrics. "LPE" refers to Lemon Peel Extract, and "BIT" refers to Bismuth Titanate. cambridge.orgucsb.eduacs.orgmdpi.com

Theoretical and Computational Chemistry Studies

Molecular and Crystal Structure Prediction and Validation

First-Principles Calculations of Lattice Parameters and Bond Lengths

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and validating the structural parameters of copper(II) formate (B1220265) and its various forms. numberanalytics.com These computational methods allow for the determination of lattice parameters and bond lengths, which can then be compared with experimental data obtained from techniques like X-ray and neutron diffraction. numberanalytics.comresearchgate.net

For instance, DFT calculations have been employed to study the interaction of formate molecules with copper surfaces, such as Cu(110) and Cu(111). researchgate.netaps.org These studies reveal that the adsorption geometry and bond lengths are dependent on the specific crystallographic face. On the Cu(110) surface, formate molecules tend to adsorb in a bridging position, where the oxygen atoms of the formate group bond with two copper atoms. aps.org DFT calculations have shown a statistically significant difference of 0.09 ± 0.05 Å in the Cu-O chemisorption bond length between the (110) and (111) surfaces of copper, a finding that is reproduced by the theoretical calculations. researchgate.net

In the context of crystalline copper formate compounds, such as basic copper formates like [Cu₃(OH)₄(HCOO)₂], theoretical calculations help in understanding the intricate crystal structures. rsc.orgnih.gov For µ-formato-diethylenetriaminecopper(II) formate, the crystal structure was determined to be orthorhombic with specific lattice parameters (a= 8.954 Å, b= 11.640 Å, and c= 9.676 Å). rsc.org The calculations revealed that the copper atom is in an essentially square-pyramidal environment, with Cu-N bond lengths of 2.012 Å and Cu-O bond lengths of 2.035 Å in the plane and an apical Cu-O bond of 2.169 Å. rsc.org

The inclusion of dispersion corrections (like DFT-D3) in calculations can significantly impact the predicted lattice parameters. For instance, in guanidinium (B1211019) Cu formate, D3 corrections led to a 10.6% decrease in volume, primarily due to a reduction in the in-plane lattice parameters. mdpi.com The choice of the Hubbard U parameter in GGA+U calculations also influences the calculated bond lengths and lattice parameters, with a value of U = 5 eV often providing results in better agreement with experimental data for copper compounds. mdpi.com

Table 1: Comparison of Theoretical and Experimental Lattice Parameters and Bond Lengths for Selected Copper Formate Systems

Compound/SystemMethodParameterCalculated Value (Å)Experimental Value (Å)Reference
µ-formato-diethylenetriaminecopper(II) formateX-ray Diffractiona-8.954 rsc.org
µ-formato-diethylenetriaminecopper(II) formateX-ray Diffractionb-11.640 rsc.org
µ-formato-diethylenetriaminecopper(II) formateX-ray Diffractionc-9.676 rsc.org
µ-formato-diethylenetriaminecopper(II) formateX-ray DiffractionCu-N bond-2.012 rsc.org
µ-formato-diethylenetriaminecopper(II) formateX-ray DiffractionCu-O bond (planar)-2.035 rsc.org
µ-formato-diethylenetriaminecopper(II) formateX-ray DiffractionCu-O bond (apical)-2.169 rsc.org
Formate on Cu(110) vs Cu(111)DFTΔ(Cu-O bond)-0.09 ± 0.05 researchgate.net
Guanidinium Cu formateDFT+U (U=5 eV)Equatorial Cu-O bonds1.95–1.99- mdpi.com
Guanidinium Cu formateDFT+U (U=5 eV)Axial Cu-O bonds2.39, 2.63- mdpi.com

Conformational Analysis of Formate Ligands in Coordination

Computational studies are crucial for analyzing the various coordination modes and conformational dynamics of formate ligands when bound to copper centers. The formate ligand can adopt several coordination modes, including monodentate, bidentate (chelating or bridging), and more complex arrangements.

In µ-formato-diethylenetriaminecopper(II) formate, the formate group acts as a bridge between copper atoms in an anti-syn arrangement, forming chains of ions. rsc.org DFTB3 calculations have shown that in some systems, a formate ion might coordinate to the copper in a monodentate fashion in the crystal structure, while in the gas phase, it may prefer a bidentate coordination. acs.org

The interplay between the copper oxidation state (Cu(I) vs. Cu(II)) and the coordination geometry is a key aspect of conformational analysis. nih.gov Cu(I), with a d¹⁰ electronic configuration, typically favors tetrahedral geometries, while Cu(II) (d⁹) prefers distorted geometries like square pyramidal or trigonal bipyramidal due to the Jahn-Teller effect. nih.govrsc.org Computational studies on conformationally dynamic copper complexes with dipicolylaniline-based ligands have shown that equilibria can exist between different conformers in solution. nih.govrsc.org These studies, supported by experimental techniques like variable temperature NMR and EPR spectroscopy, help in understanding the structural interconversions and their activation parameters. nih.govrsc.org

For amine-copper formate complexes, computational analysis has highlighted the importance of hydrogen bonding between the amine ligand and the formate. acs.org These interactions are key in governing the activation energy for thermal decomposition pathways. acs.org The conformation of the formate ligand, whether it is O-bound or H-bound, can also be investigated computationally to understand reaction mechanisms. acs.org

Electronic Structure and Spectroscopic Property Simulations

Simulation of EPR, UV-Vis, and Vibrational Spectra

Computational chemistry provides powerful tools for simulating and interpreting the spectroscopic properties of copper formate complexes. rsc.org

EPR Spectra: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly sensitive to the electronic environment of the paramagnetic Cu(II) ion. The simulation of EPR spectra, which can be complex, relies on parameters like g-values and hyperfine coupling constants. auburn.edu Software packages are available to simulate EPR spectra based on these parameters, aiding in the interpretation of experimental data. auburn.edudu.ac.ineprsimulator.org For instance, in a study of copper supported on γ-Al₂O₃, the simulation of the X-band EPR difference spectrum helped in identifying the monomeric Cu(II) active site. rsc.org In some cases, the perpendicular hyperfine splitting is not well-resolved experimentally and can be estimated through computer simulation to achieve the best fit with the experimental spectrum. researchgate.net

UV-Vis Spectra: The simulation of UV-Visible absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). rsc.org These calculations provide information about vertical excitation energies and oscillator strengths. rsc.org For copper formate clusters, TD-DFT calculations have been used to investigate their electronic structure and photochemistry. researchgate.netnih.gov The simulations show a clear distinction between the spectra of clusters containing Cu(I) and Cu(II) ions. Cu(I) species exhibit transitions between copper d and s/p orbitals, while Cu(II) formate clusters are dominated by copper d-d transitions and ligand-to-metal charge-transfer (LMCT) excitations from the formate to the vacant copper d orbital. researchgate.netnih.gov

Vibrational Spectra: The simulation of vibrational spectra (infrared and Raman) is another area where computational methods are extensively used. DFT calculations can predict the vibrational frequencies of different functional groups within the copper formate complex. frontiersin.org For example, in mixed-ligand Cu(II) complexes, the calculated vibrational frequencies for the carboxylate group can help determine its coordination mode (monodentate or bidentate). frontiersin.org

Density of States (DOS) and Band Structure Calculations

Density of States (DOS) and band structure calculations are fundamental for understanding the electronic properties of solid-state copper formate materials. tugraz.at These calculations are typically performed using DFT. psu.edu

Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level. mat3ra.com For copper formate systems, the partial local density of states (PLDOS) can be analyzed to understand the bonding characteristics between the formate molecule and the copper surface atoms. aps.org For example, in the case of formate adsorbed on a Cu(110) surface, the PLDOS reveals the hybridization between the oxygen p-orbitals and the copper d-bands. aps.org

Band Structure: The electronic band structure describes the ranges of energy that an electron within the solid is allowed to have (energy bands) and ranges of energy that it is forbidden to have (band gaps). tugraz.at For copper oxide (CuO), which can be formed from the decomposition of copper formate, band structure calculations have been performed to determine its semiconductor properties. psu.edu The choice of the exchange-correlation functional (e.g., LDA or GGA) can influence the calculated band gap. psu.edu For metallic copper, band structure calculations show the characteristic features of a metal with no band gap at the Fermi level. tugraz.atpsu.edu In the case of covellite (CuS), another related copper compound, band structure and DOS calculations show that the electrical conductivity is anisotropic, with higher conductivity in the xy plane due to the larger contributions from copper d(xy) and d(x²-y²) orbitals and sulfur p(x) and p(y) orbitals near the Fermi level. researchgate.net

Reaction Mechanism and Energy Profile Calculations

Computational chemistry is a powerful tool for elucidating the intricate reaction mechanisms and calculating the energy profiles of reactions involving copper formate.

DFT calculations have been instrumental in studying the thermal decomposition of amine-copper formate complexes, which are relevant in the formulation of conductive inks. acs.org These studies have proposed mechanistic pathways for dehydrogenation and decarboxylation, highlighting the crucial role of hydrogen bonds between the amine ligand and the formate in determining the activation energies. acs.org The calculations have shown that the reduction of Cu(II) to Cu(I) can occur in conjunction with the release of H₂ through the dimerization of a Cu(II) hydride intermediate. acs.org

The hydrogenation of CO₂ to formate catalyzed by copper complexes has also been a subject of intense computational investigation. osti.govosti.gov For triphosphine-ligated Cu(I) catalysts, DFT calculations with a self-consistent reaction field have been used to study proposed mechanisms. osti.govosti.gov These calculations help in understanding the speciation of copper hydride intermediates and the nature of the active species that reacts with CO₂. osti.gov The energy profile for the reaction of a copper hydride complex with CO₂ to form a copper formate complex is shown to be very favorable. osti.gov

Furthermore, the mechanism for the electrochemical reduction of CO₂ to formate on copper surfaces has been explored using quantum mechanics calculations with explicit water molecules. acs.org These calculations have determined that the formation of formate (HCOO⁻) proceeds through the direct reaction of physisorbed CO₂ with a surface hydrogen atom, with a calculated free energy barrier of 0.80 eV. acs.org The energy profile for the hydrogenation of CO₂ to a bidentate formate on a Cu(111) surface has also been calculated, providing insights into the reaction dynamics. researchgate.net

In the context of aerobic oxidation of olefins, a hetero-dinuclear Ir(III)-Cu(II) complex has been studied where a formate-driven catalytic cycle is involved. nih.gov Theoretical calculations, in combination with spectroscopic data, helped to elucidate the reaction mechanism, which involves the formation of an Ir-hydride intermediate through formate dehydrogenation, followed by olefin insertion and subsequent reaction with dioxygen promoted by the Cu(II) center. nih.gov

Transition State Search and Activation Energy Determination for Catalytic Cycles

Computational methods, particularly density functional theory (DFT), are instrumental in elucidating the catalytic cycles involving copper formate, especially in the dehydrogenation of formic acid. These studies involve mapping the potential energy surface of a reaction, identifying intermediate structures, and locating the transition states that connect them. The energy of these transition states determines the activation energy (Ea), a critical factor governing the reaction rate.

The decomposition of formic acid on copper surfaces has been a focal point of such research. Two primary pathways are typically considered: the formate-mediated (HCOO) route and the carboxyl-mediated (COOH) route. Computational studies on various copper surfaces—Cu(111), Cu(100), and Cu(211)—have shown that the formate-mediated pathway is energetically more favorable. osti.gov In this mechanism, the dehydrogenation of the formate intermediate is often identified as the rate-determining step, as it possesses the highest activation energy. osti.gov For example, on the Cu(111) surface, the activation energy for the initial dehydrogenation of HCOOH to form HCOO is significantly lower than the activation energy for forming a COOH intermediate. osti.gov

Hydrogen bonding can also play a significant role. First-principles calculations have demonstrated that hydrogen-bonded complexes between formic acid and formate (bimolecular FA–HCOO complexes) can be dominant in the decomposition process on Cu(111). osti.gov These complexes can stabilize the critical monodentate HCOO intermediate and the transition states for its subsequent decomposition. osti.gov Kinetic modeling suggests that, depending on the conditions, 40–80% of the reaction may proceed through pathways involving these bimolecular complexes. osti.gov

The activation energy is a key parameter derived from these studies. For the dehydrogenation of formic acid catalyzed by a ruthenium complex, the apparent activation energy was estimated to be 23 kJ/mol, which falls within the known range for such reactions. google.com In other systems, DFT calculations have been used to compare different catalytic cycles, confirming that a β-hydride elimination step is often the rate-determining step with a calculated total free energy cost of 20.5 kcal/mol (approx. 85.8 kJ/mol). mdpi.com

Table 1: Calculated Energies for Formic Acid Decomposition on Copper Surfaces
Reaction StepSurfaceReaction Energy (eV)Activation Energy (eV)Source
HCOOH → HCOO + HCu(111)-0.570.43 osti.gov
HCOO → CO₂ + HCu(111)0.450.94 osti.gov
HCOOH → COOH + HCu(111)0.541.13 osti.gov
HCOOH → HCO + OHCu(111)1.101.52 osti.gov

Computational Modeling of Thermal Decomposition Pathways

Computational modeling is a powerful tool for understanding the complex mechanisms of thermal decomposition of copper formate and its derivatives. These studies help to predict decomposition temperatures and identify the gaseous products released, which is crucial for applications like conductive ink formulation. d-nb.inforesearchgate.net

First-principles electronic structure computations have been employed to investigate the mechanistic pathways of copper formate dehydrogenation and decarboxylation, particularly examining the role of amine ligands in bis(amino) copper formate complexes. acs.org These calculations revealed a mechanism where the reduction of Cu(II) to Cu(I) happens concurrently with the release of H₂ through the dimerization of a Cu(II) hydride intermediate. acs.org This finding suggests that dimeric amino copper formate is a key intermediate and that the stability is influenced by the nature of the amine ligands. acs.org

DFT studies combined with experimental analyses (such as DSC-TGA-FTIR-MS) have been used to explore the relationship between the structure of copper-alkanolamine complexes and their decomposition profiles. d-nb.info The stability of these complexes was found to decrease as the coordination number increases. d-nb.info Quantum chemical calculations have also been used to study the effect of the aggregate state on the decomposition temperature of a copper formate–dimethyl sulfoxide (B87167) (DMSO) complex, establishing the mechanism for a decrease in the reduction temperature when the complex transitions from a solid state to a solution. acs.org

The decomposition pathways are sensitive to the environment. On copper catalysts, the formate (HCOO)-mediated route is generally favored over the carboxyl (COOH)-mediated route for formic acid decomposition. osti.gov The process typically involves two dehydrogenation steps, starting with the formation of the formate intermediate, followed by its decomposition to CO₂ and H. osti.gov

Table 2: Key Findings from Computational Modeling of Decomposition
SystemComputational MethodKey FindingSource
Bis(amino) copper formateFirst-principles computationsReduction of Cu(II) to Cu(I) occurs via dimerization of a Cu(II) hydride intermediate with H₂ release. acs.org
Copper(II) formate with alkanolamine ligandsDFTComplex stability decreases with an increase in coordination number. d-nb.info
Copper formate–DMSO complexQuantum Chemical CalculationRevealed the mechanism of decreased reduction temperature in solution vs. solid state. acs.org
Formic acid on Cu surfacesDensity Functional Theory (DFT)The HCOO-mediated pathway is more favorable than the COOH-mediated pathway for decomposition. osti.gov

Simulation of Material Properties

Simulations provide predictive power for understanding and designing materials based on copper formate, from their thermal behavior to their performance in advanced applications like gas storage and magnetic devices.

Molecular Dynamics Simulations for Thermal Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the thermal stability and dynamic behavior of materials containing copper formate, such as copper nanoparticles generated from its decomposition.

MD simulations have been used to investigate the sintering process of copper nanoparticles (CuNPs), which can be generated from the thermal decomposition of copper formate. researchgate.net These simulations provide atomic-scale insights into mechanisms like pore collapse, atomic mobility, and the formation of connections (necks) between particles. researchgate.net Studies have shown that higher temperatures enhance surface and bulk diffusion, leading to more robust particle connections and improved mechanical strength in the sintered material. researchgate.netmdpi.com

Table 3: Applications of Molecular Dynamics in Stability Analysis
System StudiedSimulation FocusKey InsightSource
Sintering of Copper NanoparticlesPore collapse, atomic mobility, neck formationIncreased temperature enhances diffusion, improving joint quality and mechanical strength. researchgate.net
Mixed-size Copper ParticlesDiffusion mechanism during sinteringThe presence of small particles aids in the sintering of larger ones. mdpi.com
Copper NanofilmsThermomechanical properties at different temperaturesObserved a drastic temperature softening effect on film strength and modulus. researchgate.net
Formate Dehydrogenase EnzymeThermal fluctuation and protein rigidityIntroduction of disulfide bonds lowered RMSD, increasing protein stability. asm.org

Computational Studies of Gas Adsorption in MOFs

Metal-Organic Frameworks (MOFs) are highly porous materials with potential for gas storage and separation. Computational methods are essential for screening the vast number of possible MOF structures to identify top candidates for specific applications. cam.ac.ukacs.org MOFs incorporating copper, sometimes with formate or similar linkers, are of particular interest.

Grand Canonical Monte Carlo (GCMC) simulations are a primary tool for predicting gas adsorption properties in MOFs. cam.ac.ukrsc.org These simulations can calculate adsorption capacities, selectivities, and heats of adsorption for various gases like hydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄). cam.ac.ukacs.org For instance, a high-throughput computational study identified a 3D Cu-Cu paddle-wheeled MOF as a top material for adsorbed natural gas (ANG) shipping, achieving a high methane deliverable capacity. cam.ac.uk

Studies have focused on tuning the properties of MOFs for specific tasks. In one case, a series of Cu(I)-based MOFs were computationally and experimentally studied for ambient-temperature hydrogen storage. acs.org By systematically changing a secondary metal ion in the framework's node, the H₂ adsorption enthalpy could be tuned into the optimal range. acs.org Computational screening of thousands of MOFs has also been used to identify promising materials for CO₂/H₂ separation, a key process in pre-combustion carbon capture. rsc.org These large-scale screenings help establish structure-property relationships, linking performance to characteristics like pore size, surface area, and topology. acs.orgrsc.org

Table 4: Computational Data for Gas Adsorption in Copper-Containing MOFs
MOF Series/TypeGasPropertyValueSource
CuIM-MFU-4l (M=Zn)H₂Adsorption Enthalpy-33 kJ/mol acs.org
CuIM-MFU-4l (M=Mn)H₂Adsorption Enthalpy-27 kJ/mol acs.org
CuIM-MFU-4l (M=Cd)H₂Adsorption Enthalpy-23 kJ/mol acs.org
Top-performing MOF for ANGCH₄Deliverable Capacity377 cm³/g cam.ac.uk

Modeling of Magnetic Exchange Interactions

Copper(II) formate and its derivatives, particularly those forming perovskite-like structures, exhibit interesting magnetic properties arising from the interactions between Cu²⁺ ions. Computational modeling, primarily using Density Functional Theory (DFT), is crucial for understanding the nature of these magnetic exchange interactions, which are mediated by the formate ligands. mdpi.comrsc.orgiucr.org

In compounds like dimethylammonium copper formate, [(CH₃)₂NH₂]Cu(HCOO)₃, the formate ligand mediates both antiferromagnetic (AFM) and ferromagnetic (FM) interactions. rsc.orgrsc.org DFT calculations can determine the magnetic ground state and calculate the spin density distribution, corroborating experimental results from neutron diffraction and magnetization measurements. mdpi.comrsc.org These calculations help explain how the arrangement of copper-oxygen bonds and the geometry of the Cu-O-Cu pathways dictate the type of magnetic coupling (AFM or FM), providing a detailed correlation between the structural, electronic, and magnetic properties. rsc.orgiucr.org

The strength of the magnetic interaction is quantified by the magnetic exchange coupling constant, J. Ab-initio DFT calculations on guanidinium copper(II) formate, [C(NH₂)₃]Cu(HCOO)₃, confirmed an antiferromagnetic-like ground state and were used to estimate the superexchange interactions. mdpi.com Similarly, in models of copper dimers in zeolites, DFT has been used to understand the structural origins of ferromagnetic versus antiferromagnetic coupling, showing that the relative orientation of ligands plays a key role, independent of the Cu-O-Cu angle. nih.gov This detailed understanding, derived from modeling, is essential for designing new magnetic materials based on copper formate frameworks. rsc.org

Table 5: Calculated Magnetic Exchange Parameters for Copper Formate Systems
CompoundInteraction TypeCalculated J (Coupling Constant)Computational MethodSource
[C(NH₂)₃]Cu(HCOO)₃c-axis (antiferromagnetic chains)Jc = -886 KDFT (PBE) mdpi.com
[C(NH₂)₃]Cu(HCOO)₃ab-plane (ferromagnetic coupling)Jab = 296 KDFT (PBE) mdpi.com
[(CH₃)₂NH₂]Cu(HCOO)₃c-axis AFM chainsNot specifiedDFT rsc.org
[(CH₃)₂NH₂]Cu(HCOO)₃ab-plane FM couplingNot specifiedDFT rsc.org
[Cu₂O]²⁺ in Cu-CHA ZeoliteFerromagneticJ = 47 cm⁻¹DFT nih.gov

Note: The large J values for [C(NH₂)₃]Cu(HCOO)₃ are noted by the source as an overestimation typical of the PBE functional used. mdpi.com

Advanced Analytical and Characterization Methodologies

In-Situ and Operando Spectroscopy for Reaction Monitoring

In-situ and operando spectroscopy are indispensable tools for observing the dynamic structural and chemical changes of catalysts like copper formate (B1220265) during a chemical reaction. These methods provide critical insights into reaction mechanisms and catalyst behavior under realistic conditions.

In-Situ X-ray Absorption Spectroscopy for Catalytic Processes

In-situ X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the electronic structure and local atomic environment of copper atoms in catalysts under reaction conditions. nih.govacs.orgresearchgate.net XAS is element-specific and does not require long-range order, making it suitable for studying amorphous or nanostructured materials. nih.gov The technique can be divided into X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the coordination number and interatomic distances of neighboring atoms. acs.org

In the context of copper formate's role in catalysis, such as the electrochemical CO2 reduction reaction (CO2RR), in-situ XAS can track the evolution of copper species. For instance, studies on copper-based catalysts have utilized in-situ XAS to observe the transformation of oxidized copper precursors, such as copper(I) oxide or copper(II)-carbonate/hydroxide (B78521), into the active metallic copper phase during electrolysis. acs.orgosti.gov Research has shown that the initial oxidation state of the copper precursor can be crucial for creating a selective catalyst. acs.orgosti.gov Operando XAS studies on copper-based gas diffusion electrodes (GDEs) have revealed the dynamic behavior of copper species during CO2RR, sometimes showing a mixture of metallic copper and oxide-derived species like Cu2O and Cu(OH)2. rsc.org

However, a key limitation of XAS is its bulk-averaging nature, which means it may not be sufficiently sensitive to changes occurring only at the catalyst's surface if the surface atoms constitute a small fraction of the total material. nih.gov

Table 1: Key Findings from In-Situ/Operando XAS Studies of Copper-Based Catalysts

Catalyst SystemReaction ConditionKey ObservationReference
Copper NanocubesElectrochemical CO2 ReductionPrecursor is copper(I)-oxide, not copper(I)-chloride, forming an active catalyst for ethylene (B1197577) production. acs.orgosti.gov
Oxide-derived Cu (OD-Cu)Electrochemical CO2 ReductionBulk oxidation state transitions occur over tens of minutes, with kinetically trapped subsurface oxygen. fu-berlin.de
Cu-GDEElectrochemical CO2 ReductionDynamic presence of metallic Cu, Cu2O, and Cu(OH)2 during the reaction. rsc.org
Cu2O-AgElectrochemical CO2 ReductionAg doping slightly reduces the overall oxidation state of Cu. utoronto.ca

Operando Raman/IR Spectroscopy in Gas-Solid and Electrochemical Reactions

Operando Raman and Infrared (IR) spectroscopy are vibrational techniques that provide detailed information about molecular structures, chemical bonds, and reaction intermediates on the catalyst surface during a reaction.

Operando Infrared Spectroscopy (IR) , particularly in the attenuated total reflection (ATR) mode (ATR-IR), is highly effective for analyzing the electrochemical conversion of CO2. acs.org Studies on polycrystalline copper electrodes have used time-resolved electrochemical FT-IR reflection–absorption spectroscopy (EC-IRRAS) to monitor the formation of formate. nih.gov These investigations have revealed that the formation of formate is highly dependent on the interfacial pH, with acidic conditions favoring the conversion of dissolved CO2. nih.gov In-situ Fourier transform infrared (FT-IR) spectroscopy has also been used to identify key intermediates like *CO2⁻ and *OCHO in the electroreduction of CO2 to formate on bismuth-based catalysts, a process where copper can also play a role. sciopen.com

Operando Raman Spectroscopy , especially when enhanced by the surface (Surface-Enhanced Raman Scattering, SERS), can detect surface-adsorbed species with high sensitivity. fu-berlin.de On copper foam catalysts used for CO2RR, operando Raman has identified the presence of copper carbonate hydroxide, which can be directly converted to CO at low overpotentials. fu-berlin.de The technique has also been employed to study the evolution of surface species on Cu-based foam materials, providing insights into the role of oxides and the bicarbonate electrolyte in the reaction mechanism. fu-berlin.deaip.org Time-dependent operando Raman spectra have been used to monitor molecular changes in copper complexes under electrocatalytic conditions, offering a deeper understanding of the catalyst's behavior. researchgate.net

The combination of these operando vibrational spectroscopies allows for a comprehensive view of both the catalyst surface and the species interacting with it, linking catalyst structure and interfacial dynamics to reaction kinetics and selectivity. stanford.edu

Table 2: Insights from Operando Raman and IR Spectroscopy on Copper-Based Systems

TechniqueCatalyst/SystemObservationReference
EC-IRRASPolycrystalline Cu electrodeFormate formation is favorable under acidic interfacial conditions. nih.gov
Operando RamanCu foamIdentification of copper carbonate hydroxide as a reaction intermediate. fu-berlin.de
Operando DRIFTSCu2O NanowiresDetection of adsorbed *CO species as initial CO2 reduction intermediates. mdpi.com
ATR-SEIRASCu electrocatalystCorrelated reaction microenvironment and mass transport with CO2 reduction kinetics. stanford.edu

Environmental Transmission Electron Microscopy (ETEM)

Environmental Transmission Electron Microscopy (ETEM) enables the direct, real-time visualization of catalyst nanoparticles at the atomic scale under controlled gaseous environments and elevated temperatures. analysis.rsoaepublish.com This technique provides unparalleled insights into the dynamic morphological and structural changes of catalysts during reaction.

ETEM studies have been instrumental in observing the dynamic reshaping of copper nanocrystals in response to different gas environments, such as H2, H2O, and CO, which is crucial for understanding structure-performance relationships in catalysis. analysis.rs The technique allows researchers to witness phenomena like the sintering, redispersion, and faceting of nanoparticles, which directly impact catalytic activity and stability. oaepublish.com

ETEM operates by introducing a controlled gas environment into the microscope column, typically around the sample area, using a differential pumping system or a windowed gas cell. oaepublish.comresearchgate.net This allows for imaging under pressures significantly higher than in a conventional TEM, mimicking catalytic reaction conditions. analysis.rsresearchgate.net For instance, high-resolution TEM images have revealed the dynamic and reversible shape changes of active copper nanocrystal catalysts in a gaseous environment. azocleantech.com By correlating these structural changes with catalytic activity, ETEM provides a powerful tool for rational catalyst design.

Surface Science Techniques for Interfacial Studies

The surface of a material is where catalytic reactions occur. Surface science techniques are therefore essential for characterizing the elemental composition, chemical states, and structure of the outermost atomic layers of copper formate and related catalysts.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. kratos.comcnrs.fr

XPS is widely used to characterize the surfaces of copper-based materials. kratos.com By analyzing the binding energies of the emitted photoelectrons, one can determine the oxidation state of copper (e.g., Cu⁰, Cu¹⁺, or Cu²⁺). icm.edu.pl This is particularly important for catalytic studies, as the oxidation state of copper at the surface is often directly linked to its catalytic activity and selectivity. For example, in the study of CO2 hydrogenation to methanol (B129727) over a zinc-deposited Cu(111) surface, XPS was used to elucidate the role of zinc in the synthesis and decomposition of formate intermediates. researchgate.net

Quasi in-situ XPS, where the sample is analyzed after being subjected to reaction conditions without exposure to ambient air, can complement operando bulk techniques like XAS by providing specific information about the surface composition evolution during a reaction. rsc.org Ambient pressure XPS (AP-XPS) further allows for the study of surfaces in the presence of gases at realistic pressures, revealing the formation of species like hydroxyls and formate on copper surfaces when exposed to CO2 and H2O. osti.gov

Table 3: Representative XPS Data for Copper Species

Copper SpeciesCu 2p₃/₂ Binding Energy (eV)Key FeatureReference
Metallic Copper (Cu⁰)~932.6Sharp, symmetric peak icm.edu.pl
Copper(I) Oxide (Cu₂O)~932.5Little to no satellite structure osti.gov
Copper(II) Oxide (CuO)~933.6Strong shake-up satellite peaks kratos.comicm.edu.pl

Auger Electron Spectroscopy (AES) for Surface Composition

Auger Electron Spectroscopy (AES) is another surface-sensitive technique used to determine the elemental composition of the surface region of a sample, typically within the top 3-10 nm. carleton.educityu.edu.hk The technique relies on the Auger effect, a radiationless process where the filling of an inner-shell electron hole results in the emission of an electron (the Auger electron) with a characteristic kinetic energy. wikipedia.org

AES is capable of detecting all elements except hydrogen and helium and is particularly strong in light element analysis. carleton.edu It can be used to generate elemental maps of a surface and, when combined with ion sputtering, can perform depth profiling to determine the composition as a function of depth. wikipedia.org

In the context of copper surfaces, AES has been used to monitor surface composition and cleanliness. For example, it can be used to study the oxidation of copper surfaces, such as the formation of a stoichiometric Cu2O layer upon exposure to oxygen. researchgate.net It can also probe the surface composition of alloys, providing information that is complementary to bulk techniques. dcu.ie For instance, in a study of a MnS inclusion in carbon steel, AES detected copper as a surface component that was not seen by bulk energy-dispersive X-ray spectroscopy (EDS). carleton.edu

Low-Energy Electron Diffraction (LEED) for Surface Structure

Low-Energy Electron Diffraction (LEED) is a primary technique for determining the crystallographic structure of the surfaces of single-crystalline materials. The method involves directing a collimated beam of low-energy electrons (typically 20-200 eV) onto a sample surface. bhu.ac.inlibretexts.org Due to their low energy, these electrons penetrate only the first few atomic layers, making LEED exceptionally sensitive to surface structure. libretexts.orgcadence.com The scattered electrons interfere constructively at specific angles, producing a diffraction pattern on a fluorescent screen that reflects the symmetry and periodicity of the surface atoms. cadence.comocivm.com Analysis of the LEED pattern's spot positions provides qualitative information about the size and rotational alignment of surface structures, while analyzing the intensity of the diffracted beams as a function of incident electron energy (I-V curves) allows for a quantitative determination of atomic positions. bhu.ac.inlibretexts.org

In the context of formic acid's interaction with copper, LEED has been instrumental in elucidating the structure of the resulting formate (HCOO⁻) adsorbates on various copper single-crystal faces. Studies have shown that the adsorption structure of formate is highly dependent on the copper surface's orientation and the coverage of the formate. acs.org

On a clean Cu(100) surface at 300 K, the adsorption of formic acid is disordered, as evidenced by the absence of any new diffraction spots in the LEED pattern, apart from an increase in the background intensity. aip.org However, when the surface is modified, for instance with oxygen, the formate can form an ordered overlayer, giving rise to a new LEED pattern. aip.org

Investigations on the Cu(110) surface have revealed that the reaction of formic acid to produce formate is significantly faster than on other crystal faces, leading to a densely packed adsorption layer. acs.org This high coverage results in the formation of novel periodic superstructures of formate, which have been detected by LEED. acs.org In contrast, studies of formate on Pd(111) surfaces, which have also been compared to findings on copper, noted that disordered overlayers can be analyzed by examining how the substrate's (1x1) Bragg diffraction spots are modified by the adsorbate. uwm.edu This approach confirmed a structure where oxygen atoms of the formate are located above the metal atoms. uwm.edu

The effect of adsorbates on each other has also been observed. Repulsive lateral interactions between adsorbed formate molecules on Cu(100) have been identified, which can influence the stability and decomposition energy of the surface layer. dcu.ie

Copper SurfaceAdsorbate ConditionsObserved LEED FindingsReference(s)
Cu(100) Clean surface, 300 KDisordered adsorption; no new spots, increased background. aip.org
Cu(100) Oxygen-modifiedOrdered formate overlayer; new diffraction pattern observed. aip.org
Cu(110) Formic acid exposureDensely packed formate adsorption; novel periodic superstructures. acs.org
Cu(100) Increasing formic acid exposureEvidence of repulsive lateral interactions between adsorbates. dcu.ie

Advanced Diffraction Techniques for Dynamic Processes

Time-Resolved X-ray Diffraction

Time-resolved X-ray diffraction is a powerful technique used to study the evolution of atomic and molecular structures during dynamic processes, such as chemical reactions or phase transitions. oxinst.com This method allows for the observation of transient intermediate states and the determination of reaction kinetics on timescales ranging from femtoseconds to hours. oxinst.com The experiment typically involves initiating a reaction (e.g., with a laser pulse or temperature change) and then probing the sample's structure at various delay times with short pulses of X-rays. oxinst.comcas.cn

In the study of copper-based compounds, time-resolved diffraction has been crucial for understanding their formation and stability. An in situ, time-resolved energy dispersive powder X-ray diffraction study was conducted on the solvothermal crystallization of MOF-14, a copper(II) carboxylate-based metal-organic framework. rsc.org This investigation revealed that the reaction conditions are critical; prolonged heating at 120 °C or higher caused the material to irreversibly collapse into copper(I) oxide (Cu₂O) in under two hours. rsc.org Such studies provide a "window of stability" essential for the successful synthesis of the material.

The data from time-resolved diffraction can be used to model the kinetics of crystallization, separating the nucleation and growth phases to yield distinct rate constants. rsc.org This kinetic analysis, often using models like the Gualtieri model for zeolite crystallization, can reveal whether a reaction is controlled by nucleation or crystal growth. rsc.org Research on formate-modulated synthesis of other framework materials has also utilized time-resolved in situ X-ray diffraction to investigate the role of formate in the crystallization process. cambridge.org These dynamic studies are essential for moving beyond a static picture of materials and understanding the pathways of their formation and transformation.

SystemTechniqueKey FindingsReference(s)
Copper(II) Carboxylate MOF (MOF-14) In situ time-resolved energy dispersive powder X-ray diffractionIdentified a narrow "window of stability" for synthesis. Observed irreversible collapse to Cu₂O at ≥120 °C. Allowed for kinetic analysis of nucleation and growth. rsc.org
Metal Organic Frameworks (general) Time-resolved in situ X-ray diffractionUsed to investigate the role of modulators like formate in controlling crystallization kinetics and framework formation. cambridge.org

Pair Distribution Function (PDF) Analysis for Amorphous and Nanocrystalline Phases

Pair Distribution Function (PDF) analysis is a total scattering technique that provides information about atomic structure over a range of length scales, from local atomic bonds to longer-range order. mpg.denih.gov It is obtained by a Fourier transform of X-ray, neutron, or electron scattering data collected over a wide range of momentum transfer (Q). iucr.orgtheoj.org Unlike traditional crystallography, which relies on Bragg peaks and describes the average, long-range periodic structure, PDF analysis also utilizes the diffuse scattering component. nih.gov This makes it an invaluable tool for characterizing materials that lack long-range order, such as amorphous solids, liquids, and nanocrystalline materials. nih.govrigaku.com The resulting PDF, or g(r), gives the probability of finding another atom at a distance 'r' from a reference atom. mpg.detheoj.org

The application of PDF is particularly relevant for studying copper formate in forms where it is not a perfect single crystal, such as in nanocrystalline powders or as a surface species on a real catalyst. royalsocietypublishing.orgstfc.ac.uk For example, the interaction of formic acid with highly porous, nanocrystalline Raney™ copper was found to be more complex than the simple formation of a bidentate formate monolayer seen on single-crystal surfaces. royalsocietypublishing.orgstfc.ac.ukroyalsocietypublishing.org Instead, a bulk Cu(II) compound was formed through the direct reaction of copper and formic acid. royalsocietypublishing.orgroyalsocietypublishing.org Characterizing such an unexpected, potentially disordered or nanocrystalline product requires techniques like total scattering neutron diffraction coupled with PDF analysis to unravel its true structure. royalsocietypublishing.orgstfc.ac.uk

PDF analysis can distinguish between different local coordination environments and provide details on bond distances and coordination numbers even in the absence of sharp Bragg peaks. rigaku.com This is critical for understanding the structure of nanocrystalline copper oxides or other copper compounds that can be formed from copper formate precursors. akjournals.com Studies on nanocrystalline cuprous oxide (Cu₂O) and other copper-based materials have demonstrated the power of diffraction-based techniques to characterize their structure, which often deviates from the bulk material due to surface effects and finite size. researchgate.netresearchgate.net

Material PhaseAnalytical ChallengeHow PDF Analysis HelpsRelevant Findings/ApplicationsReference(s)
Amorphous No long-range order, no Bragg peaks.Provides local structure information (bond lengths, coordination numbers) from diffuse scattering.Characterization of amorphous drug formulations and other non-crystalline solids. nih.gov
Nanocrystalline Broadened Bragg peaks, significant surface/defect contribution.Reveals local structural details that deviate from the average crystal structure.Characterizing nanocrystalline copper oxides formed from formate precursors; studying reaction products on catalyst surfaces. royalsocietypublishing.orgstfc.ac.ukakjournals.com
Reaction on Raney™ Cu Unexpected formation of a Cu(II) compound instead of a surface monolayer.Total scattering and PDF analysis can determine the structure of complex, potentially disordered reaction products on real catalysts.Showed direct reaction of formic acid with copper to form a bulk compound, not a simple adsorbate layer. royalsocietypublishing.orgstfc.ac.ukroyalsocietypublishing.org

Chromatographic and Hyphenated Techniques for Reaction Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds in a mixture. alfachemic.comnih.gov In this method, the sample is vaporized and carried by a gas (the mobile phase) through a long capillary column (the stationary phase). Different compounds travel through the column at different speeds based on their physical properties, such as boiling point and polarity, achieving separation. soton.ac.uk As each compound elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov

GC-MS is highly effective for analyzing the volatile products generated from the decomposition or reaction of copper formate. For example, Temperature Programmed Desorption (TPD), often coupled with mass spectrometry, has been used to monitor the decomposition of formate intermediates on a Cu(100) surface, identifying the evolution of carbon dioxide (CO₂) at approximately 440 K. dcu.ie More complex reactions, such as the thermal-oxidation of related compounds like methyl formate on copper surfaces, have been studied using GC-MS to identify a range of products. researchgate.net These analyses are crucial for understanding reaction mechanisms and catalyst behavior. In studies of copper-catalyzed reactions, GC-MS is a standard tool for analyzing the complex product mixtures to understand reaction pathways and the influence of reaction conditions. escholarship.orgmdpi.com

Reaction StudiedTechniqueVolatile Products DetectedReference(s)
Decomposition of formate on Cu(100) Temperature Programmed Desorption (TPD) with MSCarbon Dioxide (CO₂) dcu.ie
Thermal-oxidation of methyl formate on Cu surface Gas Chromatography-Mass Spectrometry (GC-MS)Carboxylic acids, low molecular weight monoesters researchgate.net
Lignin depolymerization over Cu-based catalyst Gas Chromatography-Mass Spectrometry (GC-MS)Various low-molecular weight and volatile aromatic compounds escholarship.org

High-Performance Liquid Chromatography (HPLC) for Solution-Phase Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It operates by pumping a liquid sample (dissolved in a mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.orgsigmaaldrich.com Separation occurs because each component in the sample interacts differently with the stationary phase, causing them to elute from the column at different times (retention times). wikipedia.org Various detectors (e.g., UV-Vis, mass spectrometry) can be used to identify and quantify the separated components. icpms.cz

HPLC is particularly well-suited for the analysis of non-volatile or thermally unstable compounds in solution, making it an ideal method for studying copper formate and its reaction products in aqueous or other solvent-based systems. A key application is the monitoring of industrial solutions, such as electroless copper plating baths. sterc.org Ion Chromatography (IC), a type of HPLC, has been successfully used to quantify the concentration of organic acids, including formate, in these baths. sterc.org This allows for precise control of the bath composition, which is critical for product quality.

Furthermore, HPLC methods have been developed for the quantification of copper ions in various matrices, often involving the formation of a stable complex with a chelating agent like EDTA to improve detection by a UV detector. researchgate.netpeerj.com Similar principles can be applied to develop stability-indicating methods for compounds that chelate with copper(II), allowing for the simultaneous determination of the parent compound and its copper complex. openpharmaceuticalsciencesjournal.com The technique is also employed to monitor the progress of solution-phase reactions involving copper salts by quantifying reactants, intermediates, and products over time. mdpi.com

Analysis TargetHPLC MethodPurposeKey FindingsReference(s)
Organic acids in electroless copper bath Ion Chromatography (IC)Monitor and control plating bath composition.Successfully quantified formate, sulfate, and tartrate in the bath solution. sterc.org
Copper (II) ions in solution Reversed-Phase HPLC (RP-HPLC) with UV detectionQuantify copper concentration in various matrices.Formation of a Cu-EDTA complex allows for sensitive UV detection at a specific wavelength. researchgate.netpeerj.com
Bromazepam and its Cu(II) chelate Reversed-Phase HPLC (RP-HPLC)Develop a stability-indicating method.Achieved good separation of the drug, its degradation product, and its copper chelate. openpharmaceuticalsciencesjournal.com
Fenton chemistry products HPLC with Electrochemical Detection (HPLC-ED)Monitor hydroxyl radical generation in the presence of copper ions.Optimized and validated a method to study pro-oxidant activity of copper salts. mdpi.com

Interdisciplinary Perspectives and Future Research Trajectories

Integration with Artificial Intelligence and Machine Learning in Materials Discovery

AI and ML algorithms can accelerate the discovery of new materials by analyzing vast datasets of chemical structures and properties to identify trends and predict the characteristics of yet-to-be-synthesized compounds. researchgate.netfrontiersin.orgarxiv.org For copper formate-based systems, AI can be employed to:

Predict Material Properties: Machine learning models can be trained to predict the electronic, magnetic, and catalytic properties of new MOFs or hybrid materials incorporating copper formate (B1220265) units. arxiv.orgrsc.org

Optimize Synthesis: AI can predict the optimal conditions—such as temperature, solvent, and ligand ratios—for synthesizing copper formate-based materials with desired structures and purities. researchgate.netacs.org This minimizes trial-and-error experimentation, saving time and resources. acs.org

Generate Novel Structures: Generative AI models, inspired by successes in other fields, can propose entirely new MOF structures built from copper formate nodes and various organic linkers. innovationnewsnetwork.comarxiv.org These "AI-dreamt" materials can then be evaluated computationally and synthesized experimentally. arxiv.org

Accelerate High-Throughput Screening: Integrating ML with high-throughput computational and experimental workflows allows for the rapid screening of thousands or even millions of potential copper formate-based material candidates for specific applications, such as carbon capture or catalysis. innovationnewsnetwork.comacs.org

The use of AI is not limited to MOFs. ML is also being applied to optimize the formulation of copper-based catalysts for CO2 reduction, where formate is a potential product, showcasing the power of ML to navigate complex chemical spaces with limited experimental data. acs.org This synergy between AI and chemistry is expected to revolutionize materials science, enabling the on-demand design of materials with tailored properties. arxiv.orgacs.org

Exploration of Bio-Inspired Systems Utilizing Copper Formate Motifs

Nature frequently utilizes copper-containing active sites in metalloenzymes to perform complex chemical transformations, such as the activation of molecular oxygen. nih.gov Researchers are increasingly drawing inspiration from these biological systems to design advanced catalysts. Copper formate can serve as a crucial component in creating synthetic mimics of these natural enzymatic systems.

Future research in this area focuses on:

Mimicking Enzyme Active Sites: The structural motif of copper ions coordinated by specific ligands is central to the function of enzymes like monooxygenases. nih.govuio.no By incorporating copper formate into frameworks like MOFs alongside bio-mimetic ligands such as histidine, it is possible to create catalysts that replicate the function of natural enzymes. uio.noacs.orgresearchgate.net These systems could be used for highly selective oxidation reactions, for instance, converting methane (B114726) to methanol (B129727). researchgate.net

Catalysis for Sustainable Chemistry: Bio-inspired copper catalysts can perform reactions under mild conditions, often using environmentally benign oxidants like O2. nih.govresearchgate.net Research is directed towards developing copper formate-based systems that can catalyze important industrial reactions, such as C-H oxidation and alkene epoxidation, with high efficiency and selectivity. researchgate.net

Understanding Catalytic Mechanisms: A significant challenge lies in understanding the precise structure and electronic properties of the active copper centers. Advanced spectroscopic techniques combined with computational methods like Density Functional Theory (DFT) are being used to pinpoint the exact coordination environments of copper ions in these bio-inspired materials, including those derived from copper formate. acs.orgresearchgate.net This fundamental understanding is critical for designing more effective catalysts.

Nanozymes with Enhanced Activity: Copper formate complexes are being engineered into nanozymes—nanomaterials with enzyme-like characteristics. A pre-catalytic strategy involving the introduction of a substrate during the nanozyme's preparation has been shown to yield copper formate-based nanozymes with peroxidase-like activity comparable to natural enzymes under ambient conditions. acs.org

By harnessing the principles of biocatalysis, researchers aim to develop a new generation of highly efficient and selective catalysts based on the versatile coordination chemistry of copper formate.

**9.3. Challenges and Opportunities in Scaling Up Synthesis for Industrial Relevance (e.g., printed electronics)

Copper formate is a key precursor for producing copper nanoparticles and metal-organic decomposition (MOD) inks for the printed electronics industry. rsc.orgacs.org Its ability to decompose into metallic copper at relatively low temperatures makes it an attractive, low-cost alternative to silver. researchgate.net However, scaling up its use from the laboratory to industrial production presents several challenges and opportunities.

Challenges:

Oxidation: Copper is highly susceptible to oxidation, especially at the nanoscale and during the thermal sintering process required to form conductive films. researchgate.netscispace.com This formation of non-conductive copper oxides can severely degrade electrical performance.

Sintering Temperature: While copper formate complexes can be designed to decompose at lower temperatures, the decomposition of pure copper formate often requires temperatures around 200-220 °C, which is too high for many flexible and low-cost substrates like PET. rsc.orgkobv.de

Ink Stability and Formulation: Creating stable, particle-free MOD inks with high copper loading is difficult. These inks can suffer from high volume shrinkage during solvent evaporation and decomposition, leading to defects in the printed conductive traces. kobv.de

Process Control: Achieving consistent film morphology and low electrical resistivity requires precise control over the synthesis of the copper formate precursor, ink formulation, and the sintering process (temperature, atmosphere, and duration). mdpi.comthi.de

Opportunities:

Low-Cost, Scalable Synthesis: Researchers are developing cost-saving, large-scale production methods for high-purity copper formate, forgoing the direct use of formic acid for more economical starting materials like methyl formate. googleapis.comgoogle.com

Ambient Condition Synthesis: Methods for synthesizing copper nanocrystals from copper formate under ambient conditions, without the need for an inert atmosphere, have been demonstrated. scispace.com This significantly reduces manufacturing complexity and cost.

Novel Ink Formulations: The development of alcohol-soluble and air-stable molecular copper inks using copper formate complexed with ligands like alkanolamines is a major advancement. rsc.orgacs.org These formulations can be processed at lower temperatures and offer better stability than nanoparticle-based inks. acs.orgkobv.de

Advanced Sintering Techniques: Exploring alternative sintering methods, such as laser or electrical sintering, could provide rapid, localized heating, minimizing substrate damage and copper oxidation. rsc.org

The table below summarizes various research findings on the synthesis of conductive materials from copper formate precursors, highlighting the progress toward industrially relevant applications.

Synthesis Approach / Ink TypePrecursor / LigandsSintering / Decomposition ConditionsKey Property (Resistivity)
MOD InkCopper(II) formate, Alkanolamine (2-amino-2-methyl-1-propanol), Octylamine350 °C9.46 μΩ·cm acs.org
MOD Ink (Aqueous)Copper formate, Amine complexSintered at 100-150 °CAchieved 35 MS/m conductivity (>50% of bulk copper) rsc.org
Nanocrystal Synthesis (Ambient)Copper formate, OleylamineThermal sintering under N223 μΩ·cm scispace.com
Particle-Free InkCopper(II) formate, Alkanolamine (2-amino-2-methyl-1-propanol)Low temperature16.09 μΩ·cm acs.org
Inkjet-Printed InkCopper(II) formate, Alkanol amine<160 °C102 μΩ·cm kobv.de

Development of Novel Formate Ligand Derivatives for Enhanced Functionality

The properties of copper formate-based materials are not solely determined by the copper ion but are also heavily influenced by the formate ligand and any additional coordinating molecules. Modifying the ligand environment is a powerful strategy for tuning the material's functionality for specific applications.

Future research is focused on several key areas:

Mixed-Ligand Systems: Introducing secondary ligands alongside formate can create complex coordination environments with unique properties. For example, novel hybrid frameworks have been synthesized that combine 2D copper(II) formate layers with copper(I) bromide layers, resulting in semiconductors with interesting magnetic and optical properties. rsc.org Similarly, using alkanolamines or pyridine (B92270) derivatives as co-ligands in copper formate complexes for conductive inks can significantly lower the decomposition temperature and improve solubility. acs.orgacs.orgjst.go.jp

Functionalized Formate Analogues: While research has heavily focused on using auxiliary ligands, a frontier area is the direct chemical modification of the formate ligand itself. Replacing the hydrogen atom of the formate (HCOO⁻) with other functional groups could systematically alter the electronic structure, stability, and reactivity of the resulting copper complex. This approach could lead to materials with precisely tailored band gaps, redox potentials, or catalytic activities.

Controlling Decomposition Pathways: The choice of ligand directly impacts the thermal decomposition behavior of copper formate complexes. Studies using Fourier-transform infrared spectroscopy (FTIR) have shown a correlation between the structural modifications of the formate ion upon coordination with different amines and the resulting decomposition temperature. jst.go.jp This understanding allows for the rational selection of ligands to achieve low-temperature conversion to metallic copper, which is critical for applications on heat-sensitive substrates. acs.orgresearchgate.net

Enhanced Biological Activity: In the context of medicinal chemistry, the chelation of copper with appropriate ligands is known to enhance the biological activity of organic compounds. rsc.org The development of novel copper complexes with mixed ligands has led to compounds with promising antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgtandfonline.comtandfonline.com Applying these principles to formate-containing mixed-ligand systems could yield new therapeutic agents.

The table below illustrates how different ligand systems are used to modify the properties of copper formate complexes.

Ligand SystemResulting Copper Complex FunctionalityApplication
Formate and BromideCreates 3D anionic frameworks with tunable semiconductor and magnetic properties. rsc.orgOptoelectronics, Magneto-optical materials rsc.org
Formate and Alkanolamines (e.g., 2-amino-2-methyl-1-propanol)Lowers decomposition temperature, improves solubility in alcohol solvents, leads to low-resistivity films. acs.orgacs.orgPrinted electronics acs.orgacs.org
Formate and Pyridine DerivativesAchieves lower decomposition temperatures compared to alkylamine analogues. researchgate.netLow-temperature printed electronics researchgate.net
Formate and n-Octyl amineForms complexes that decompose at low temperatures (140 °C) to yield conductive copper films. researchgate.netPrinted electronics researchgate.net
Formate and Schiff Bases / Other Organic LigandsCan enhance biological activities such as antimicrobial or anticancer effects. rsc.orgtandfonline.comBiomedical applications rsc.orgmdpi.com

Cross-Disciplinary Collaborations in Addressing Grand Challenges in Chemistry

Addressing major global issues such as sustainable energy, environmental remediation, and advanced healthcare requires a departure from siloed research. The versatile chemistry of copper formate places it at the nexus of multiple scientific disciplines, making cross-disciplinary collaboration essential for future progress.

Chemistry and Computer Science: The partnership between chemists and computer scientists is crucial for leveraging AI and ML to accelerate the discovery of new materials. frontiersin.orgarxiv.org Chemists provide the experimental data and domain knowledge, while computer scientists develop the algorithms and computational infrastructure for high-throughput screening and predictive modeling of copper formate-based systems. innovationnewsnetwork.comrsc.org

Materials Science and Engineering: The development of copper formate inks for printed electronics is a prime example of collaboration between materials scientists, chemists, and electrical engineers. researchgate.net This teamwork is necessary to optimize ink formulation (chemistry), understand material properties and film formation (materials science), and integrate the final product into functional electronic devices (engineering). thi.de

Chemistry and Biology: Designing bio-inspired catalysts and nanozymes requires a deep understanding of both coordination chemistry and biochemistry. nih.govuio.no Collaborations between chemists and biologists are key to mimicking the structure and function of natural enzymes using synthetic copper formate complexes for applications in catalysis and biosensing. acs.org

Chemistry and Physics: Understanding the fundamental electronic and magnetic properties of novel copper formate frameworks relies on both experimental characterization and theoretical modeling. This often involves collaboration between synthetic chemists and physicists who perform advanced spectroscopic measurements and computational physicists who model the material's behavior from first principles. rsc.orglbl.gov

Programs specifically designed to provide graduate-level interdisciplinary research experiences are vital for training the next generation of scientists to work effectively in teams to tackle significant societal challenges related to sustainability and technology. openaccessgovernment.org The study of copper formate and its derivatives, from fundamental properties to advanced applications, exemplifies a field where such collaborative, cross-disciplinary approaches are not just beneficial, but essential for innovation. lbl.govdiva-portal.org

Q & A

Q. What are the established synthesis routes for copper(II) formate tetrahydrate, and what analytical methods validate its purity?

Copper(II) formate tetrahydrate (Cu(HCOO)₂·4H₂O) is typically synthesized via neutralization reactions. For example, reacting copper(II) oxide or hydroxide with formic acid under controlled conditions yields the salt. A common method involves dissolving copper oxide in excess formic acid, followed by crystallization at low temperatures . Purity validation requires:

  • X-ray diffraction (XRD) to confirm crystal structure.
  • Thermogravimetric analysis (TGA) to verify hydration states (e.g., 4H₂O loss at ~100–150°C).
  • Ion chromatography (IC) to quantify residual anions (e.g., acetate or chloride impurities) .

Q. How do environmental factors like temperature and humidity influence the stability of copper(II) formate in laboratory storage?

Copper(II) formate is hygroscopic and prone to deliquescence at high humidity. Studies on analogous copper salts (e.g., copper acetates) show that elevated humidity (>50% RH) accelerates hydrolysis and oxidative degradation, forming copper oxides or carbonates. Storage at 20–25°C and <30% RH in desiccators with silica gel is recommended to minimize decomposition .

Q. What spectroscopic techniques are optimal for characterizing copper(II) formate’s coordination geometry and bonding?

  • Raman spectroscopy : Identifies symmetric/asymmetric OCO stretching modes (~1350–1600 cm⁻¹) and Cu-O vibrations (~250–400 cm⁻¹), confirming bidentate formate ligand coordination .
  • UV-Vis spectroscopy : Reveals d-d transitions in the visible range (e.g., ~700–800 nm for octahedral Cu²+ complexes) .
  • X-ray photoelectron spectroscopy (XPS) : Validates Cu²+ oxidation state via Cu 2p₃/₂ binding energy (~934–935 eV) .

Advanced Research Questions

Q. How can contradictory data on volatile organic compound (VOC) emissions from copper formate degradation be resolved?

Discrepancies in reported emission rates (e.g., formic acid vs. acetic acid) often stem from:

  • Material heterogeneity : Impurities in synthesized samples (e.g., residual acetate) alter degradation pathways .
  • Experimental design : Emission rates measured via thermal desorption-GC/MS (TD-GC/MS) vs. ion chromatography (IC) may differ due to detection limits (e.g., IC’s LOQ of 0.5 µg/m³ for formic acid) .
  • Environmental controls : Temperature (±2°C) and RH (±5%) variations significantly affect emission kinetics. Standardizing conditions per ISO 554 or EN 16516 protocols reduces variability .

Q. What methodologies mitigate copper(II) formate’s corrosion effects on adjacent materials in heritage conservation?

Copper formate’s hygroscopic nature accelerates metal corrosion (e.g., lead or iron artifacts). Mitigation strategies include:

  • Microclimate separation : Store copper formate-treated objects in low-RH environments (<30%) away from reactive metals .
  • Barrier coatings : Apply polyethylene glycol (PEG) films to isolate surfaces, reducing formic acid vapor diffusion .
  • Emission monitoring : Use TD-GC/MS to quantify VOC levels periodically, ensuring they remain below thresholds (e.g., <10 µg/m³ for acetic acid) .

Q. How does copper(II) formate’s reactivity in metal-bonding applications compare to other carboxylate salts?

In direct metal bonding (e.g., Cu/Cu or Ti/Al joints), copper formate acts as a reducing agent, decomposing at ~150–200°C to release CO₂ and H₂O, which facilitate oxide-free bonding. Compared to acetates:

  • Lower decomposition temperature : Enables bonding at milder conditions (e.g., 150°C vs. 200°C for copper acetate).
  • Reduced residue : Formic acid’s volatility minimizes post-reaction contaminants, critical for microelectronics applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.